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  • Product: N,1-Dimethylcyclohexane-1-carboxamide
  • CAS: 61930-86-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N,1-Dimethylcyclohexane-1-carboxamide: Overcoming Steric Hindrance in Aliphatic Amidation

Executive Summary The synthesis of highly substituted aliphatic amides presents a unique set of challenges in organic chemistry, primarily driven by steric hindrance. N,1-Dimethylcyclohexane-1-carboxamide (CAS: 61930-86-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted aliphatic amides presents a unique set of challenges in organic chemistry, primarily driven by steric hindrance. N,1-Dimethylcyclohexane-1-carboxamide (CAS: 61930-86-7) is a prime example of such a motif. Featuring a quaternary α-carbon adjacent to the carbonyl center, this compound serves as a critical building block in medicinal chemistry, offering enhanced metabolic stability and a rigidified conformational space compared to its unbranched analogs.

This technical whitepaper provides an in-depth, field-proven guide to the synthesis and characterization of N,1-dimethylcyclohexane-1-carboxamide. By analyzing the mechanistic causality behind reagent selection and establishing self-validating experimental protocols, this guide ensures high-fidelity execution for both discovery-scale and process-scale applications.

Chemical Identity and Physicochemical Properties

Before initiating synthetic campaigns, it is critical to establish the baseline physicochemical parameters of the target and its primary precursor, [2]. The quantitative data is summarized in Table 1.

Table 1: Chemical and Physical Properties

PropertyTarget ProductPrimary Precursor
Chemical Name N,1-Dimethylcyclohexane-1-carboxamide1-Methylcyclohexanecarboxylic acid
CAS Number 61930-86-71123-25-7
Molecular Formula C₉H₁₇NOC₈H₁₄O₂
Molecular Weight 155.24 g/mol 142.20 g/mol
Topological Polar Surface Area 29.1 Ų37.3 Ų
Computed XLogP3 ~1.82.2
InChIKey JFCLRCMKDGTKPI-UHFFFAOYSA-NREHQLKUNRPCYEW-UHFFFAOYSA-N

Data sourced and verified via the [1] and [2].

Retrosynthetic Logic and Mechanistic Causality

The target amide is synthesized via the coupling of 1-methylcyclohexanecarboxylic acid with methylamine. However, the 1-position of the cyclohexane ring is a fully substituted quaternary carbon. This extreme steric bulk severely impedes the trajectory of incoming nucleophiles.

Why Direct Coupling Fails

Direct thermal amidation requires temperatures exceeding 150 °C, which leads to substrate degradation and poor yields. Therefore, the carboxylic acid must be chemically activated.

Route A: Acid Chloride Activation (Scale-Up Optimized)

For robust, scalable synthesis, conversion to the acid chloride is the premier choice. The use of thionyl chloride (SOCl₂) alone is often too slow for hindered acids. Causality: The addition of a catalytic amount of N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack intermediate. This small, highly reactive species rapidly attacks the hindered carboxylic acid, driving the formation of 1-methylcyclohexanecarbonyl chloride, which subsequently reacts exothermically with methylamine.

SynthesisWorkflow SM 1-Methylcyclohexane- 1-carboxylic acid Act1 SOCl2, cat. DMF Reflux, 2h SM->Act1 Activation Int 1-Methylcyclohexane- 1-carbonyl chloride Act1->Int Intermediate Act2 Methylamine (aq or THF) 0°C to RT, 1h Int->Act2 Amidation Prod N,1-Dimethylcyclohexane- 1-carboxamide Act2->Prod Final Product

Workflow for the synthesis of N,1-Dimethylcyclohexane-1-carboxamide via acid chloride activation.

Route B: Carbodiimide Coupling (Mild Conditions)

If the substrate contains acid-sensitive functional groups, carbodiimide coupling (e.g., EDC·HCl) is utilized. Causality: Reacting a sterically hindered acid with EDC alone is a fatal error. The initial O-acylisourea intermediate is unstable; due to the steric block at the α-carbon preventing rapid amine attack, the intermediate undergoes a rapid[1,3]-sigmatropic rearrangement to form a dead-end N-acylurea byproduct. To prevent this, HOBt (Hydroxybenzotriazole) must be added as a nucleophilic catalyst. HOBt rapidly intercepts the O-acylisourea to form an OBt-active ester. The OBt-ester is sterically less demanding and highly reactive toward methylamine, ensuring high yields () [4].

EDCCoupling Acid Sterically Hindered Carboxylic Acid Oacyl O-Acylisourea (Unstable) Acid->Oacyl + EDC EDC EDC·HCl + DIPEA EDC->Oacyl OBtEster OBt Active Ester (Stable & Reactive) Oacyl->OBtEster + HOBt HOBt HOBt HOBt->OBtEster Amide Target Amide OBtEster->Amide + Amine Amine Methylamine Amine->Amide

Mechanistic pathway of EDC/HOBt-mediated amide coupling for sterically hindered carboxylic acids.

Experimental Methodologies

To guarantee reproducibility, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to eliminate guesswork.

Protocol A: Acid Chloride Route (Recommended for >5g Scale)

Reference standard adapted from classical [3] methodologies.

  • Activation: Charge a flame-dried round-bottom flask with 1-methylcyclohexanecarboxylic acid (1.0 equiv, 10.0 g, 70.3 mmol) and anhydrous dichloromethane (DCM, 50 mL). Add catalytic DMF (3 drops).

  • Chlorination: Slowly add thionyl chloride (1.5 equiv, 7.6 mL) dropwise at 0 °C. Attach a reflux condenser and heat to 45 °C for 2 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot and quench it into 0.5 mL of anhydrous methanol. Analyze via GC-MS. The complete absence of the free acid peak (m/z 142) and the exclusive presence of the methyl ester (m/z 156) confirms 100% conversion to the acid chloride. Do not proceed until this is confirmed.

  • Concentration: Remove excess SOCl₂ and DCM in vacuo to yield the crude acid chloride as a pale yellow oil.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF (40 mL) and cool to 0 °C. Dropwise, add a solution of methylamine (2.0 M in THF, 2.5 equiv, 88 mL) under vigorous stirring.

  • Workup: Stir for 1 hour at room temperature. Quench with water (50 mL), extract with ethyl acetate (3 × 50 mL), wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the pure amide.

Protocol B: EDC/HOBt Route (Recommended for <5g Scale / Library Synthesis)
  • Setup: In a dry flask, dissolve 1-methylcyclohexanecarboxylic acid (1.0 equiv, 1.0 g, 7.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add DIPEA (3.0 equiv, 3.6 mL), followed by methylamine hydrochloride (1.5 equiv, 0.71 g), HOBt (1.2 equiv, 1.14 g), and EDC·HCl (1.2 equiv, 1.61 g) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Because the aliphatic starting materials and product lack a UV chromophore, standard UV-based TLC monitoring is ineffective. Validate reaction completion by developing a TLC plate (50% EtOAc/Hexanes) and staining with Phosphomolybdic Acid (PMA) followed by heating. The starting acid resolves at R_f ~0.2, while the product resolves at R_f ~0.5.

  • Workup: Dilute with EtOAc (50 mL), wash extensively with 5% aqueous LiCl (3 × 20 mL) to remove DMF, followed by 1M HCl and brine. Dry and concentrate.

Characterization Data

Proper characterization requires understanding the spectral causality of the molecule. In the ¹H NMR spectrum, the N-H proton will appear as a broad signal due to quadrupolar relaxation of the nitrogen atom and coupling with the adjacent N-methyl group. The 1-methyl group appears as a sharp singlet, validating the quaternary nature of the α-carbon.

Table 2: Analytical Characterization Summary

Analytical MethodObserved Spectral DataStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 5.80 (br s, 1H)N-H (Amide proton)
δ 2.81 (d, J = 4.8 Hz, 3H)N-CH₃ (Coupled to N-H)
δ 1.95 - 1.25 (m, 10H)Cyclohexane ring -CH₂- protons
δ 1.15 (s, 3H)C1-CH₃ (Quaternary methyl)
¹³C NMR (100 MHz, CDCl₃)δ 177.5C=O (Carbonyl carbon)
δ 42.1C1 (Quaternary α-carbon)
δ 35.8, 25.8, 22.9Cyclohexane ring carbons
δ 26.5N-CH₃
δ 23.4C1-CH₃
IR Spectroscopy (ATR)3310 cm⁻¹N-H stretch
2925, 2855 cm⁻¹Aliphatic C-H stretches
1640 cm⁻¹Amide I (C=O stretch)
1545 cm⁻¹Amide II (N-H bend)
HRMS (ESI-TOF)m/z 156.1388[M+H]⁺ (Calculated for C₉H₁₈NO: 156.1383)

Conclusion

The successful synthesis of N,1-Dimethylcyclohexane-1-carboxamide hinges entirely on overcoming the steric shielding of the quaternary α-carbon. By employing either Vilsmeier-Haack-catalyzed chlorination or HOBt-mediated carbodiimide coupling, chemists can bypass the deleterious [1,3]-sigmatropic rearrangements that plague hindered amidation. The self-validating IPCs provided ensure that these protocols operate as high-fidelity, reproducible systems for drug development applications.

References

  • Title: N,1-Dimethylcyclohexane-1-carboxamide | C9H17NO | CID 12361563 Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: 1-Methylcyclohexylcarboxylic acid Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: 1-Methylcyclohexanecarboxylic acid Source: Organic Syntheses, Coll. Vol. 5, p.739 (1973) URL: [Link]

Exploratory

A Multi-Tiered Screening Cascade for the Discovery of Novel Bioactivities in N,1-Dimethylcyclohexane-1-carboxamide Derivatives

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Executive Summary The cyclohexane carboxamide scaffold is a privileged structure in medicinal chemistry, forming the cor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclohexane carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, the therapeutic potential of many of its simpler derivatives, such as N,1-Dimethylcyclohexane-1-carboxamide, remains largely unexplored. This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of a novel library of N,1-Dimethylcyclohexane-1-carboxamide derivatives. We eschew a rigid, target-based approach in favor of a broad phenotypic screening cascade designed to uncover novel therapeutic applications. The methodology detailed herein is built on three pillars: a logical, tiered workflow to efficiently manage resources; robust, self-validating protocols to ensure data integrity; and a deep-seated rationale for each experimental choice. This document provides not only step-by-step protocols for key assays but also the strategic thinking required to navigate the early stages of drug discovery, from initial library synthesis to hit validation and preliminary mechanism of action studies.

Introduction: The Rationale for Phenotypic Discovery

The Cyclohexane Carboxamide Scaffold: A Proven Pharmacophore

The cyclohexane ring is a versatile scaffold in drug discovery, prized for its conformational flexibility and its presence in a wide array of biologically active molecules.[1] When functionalized as a carboxamide, this core structure gives rise to compounds with a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This established history provides a strong rationale for investigating novel, underexplored derivatives of this scaffold.

N,1-Dimethylcyclohexane-1-carboxamide: An Uncharted Territory

While complex cyclohexane carboxamides have been studied, simpler structures like N,1-Dimethylcyclohexane-1-carboxamide remain chemical curiosities with little to no associated biological data.[4] This lack of information presents a unique opportunity. Rather than focusing on a known target, a library of its derivatives can be used to probe biological systems for unexpected activities. This approach, known as phenotypic screening, prioritizes the identification of a desired biological effect in a cellular or organismal context, deferring the identification of the specific molecular target.[5][6] This strategy is particularly powerful for discovering first-in-class therapeutics.

The Screening Cascade Philosophy

To efficiently screen a chemical library, a tiered or cascaded approach is essential. This strategy begins with broad, high-throughput assays to identify initial "hits" and progressively employs more complex, lower-throughput assays to confirm activity, assess potency, and elucidate the mechanism of action. This funneling approach conserves resources by focusing on the most promising compounds at each stage.

Derivative Library Generation: Creating Chemical Diversity

Design Principles for Structure-Activity Relationship (SAR)

The primary goal of the derivative library is to systematically explore the chemical space around the parent scaffold. Modifications should be designed to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. For the N,1-Dimethylcyclohexane-1-carboxamide core, key modifications could include:

  • Varying the N-alkyl substituent: Replacing the N-methyl group with larger alkyl chains, cyclic groups, or aromatic moieties.

  • Modifying the cyclohexane ring: Introducing substituents at other positions on the ring.

  • Altering the core: Replacing the cyclohexane with other cyclic structures.

General Synthesis Route

A robust synthesis of carboxamide derivatives can often be achieved by converting an appropriate carboxylic acid or its ester into the desired amide.[7][8] For this library, a plausible route involves the amidation of a 1-methylcyclohexane-1-carbonyl chloride (the acid chloride of 1-methylcyclohexanecarboxylic acid) with a diverse panel of primary and secondary amines. This is a reliable and high-yielding reaction that is amenable to parallel synthesis for library generation.

Tier 1: Primary Screening - Identifying Hits and Eliminating Poor Candidates

The initial tier is designed to cast a wide net, identifying any compound with biological activity while simultaneously flagging and removing non-viable candidates.

Foundational Cytotoxicity Assessment

Causality: Before assessing for specific therapeutic activities, it is imperative to evaluate the general cytotoxicity of each compound. This step serves two critical functions: 1) It identifies compounds that are pan-toxic, which are generally poor drug candidates, and 2) It establishes the concentration range for subsequent assays, ensuring that observed effects are not simply a result of cell death. Assays that measure metabolic activity are excellent proxies for cell viability.[9]

Experimental Protocol: Resazurin Cell Viability Assay

  • Cell Seeding: Seed human embryonic kidney cells (HEK293) or another robust cell line in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the derivative compounds (e.g., from 100 µM to 0.1 µM). Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Reagent Addition: Add Resazurin solution to each well to a final concentration of 10% of the culture volume.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the blue resazurin to the pink, fluorescent resorufin.[10]

  • Data Acquisition: Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Analysis: Calculate the concentration that inhibits 50% of cell viability (CC50) by plotting the percentage of viable cells against the log of the compound concentration.

Data Presentation:

Compound ID Structure/Modification CC50 (µM) on HEK293
DMCH-001 Parent Scaffold >100
DMCH-002 N-ethyl 85.2
DMCH-003 N-benzyl 45.7
DMCH-004 N-phenyl 12.1

| ... | ... | ... |

Broad Phenotypic Screening Workflow

Following the initial toxicity screen, compounds with an acceptable therapeutic window (e.g., CC50 > 30 µM) are advanced to a panel of primary phenotypic assays covering distinct, high-impact therapeutic areas.

G cluster_0 Tier 1 Screening cluster_1 Tier 2 Primary Assays Lib Derivative Library (n > 100 compounds) Tox Cytotoxicity Screen (Resazurin Assay) Lib->Tox Filter Filter: CC50 > 30 µM Tox->Filter AntiM Antimicrobial Filter->AntiM AntiI Anti-inflammatory Filter->AntiI AntiC Anticancer Filter->AntiC Neuro Neuro-active Filter->Neuro

Caption: Tier 1 to Tier 2 screening workflow for derivative library triage.

Tier 2: Hit Confirmation and Potency Assessment

Compounds that pass the cytotoxicity filter are now tested in specific, disease-relevant assays to identify and validate "hits"—compounds showing repeatable, concentration-dependent activity.

Antimicrobial Activity Screening

Rationale: The rise of antimicrobial resistance has created an urgent global need for novel antibiotics.[11] A whole-cell screening approach is advantageous as it simultaneously selects for compounds that can penetrate the bacterial cell wall and inhibit essential pathways.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic like ciprofloxacin) and a negative control (bacteria with no compound).[13]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Data Presentation:

Compound ID MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli
DMCH-001 >128 >128
DMCH-005 16 >128
DMCH-006 >128 32

| ... | ... | ... |

Anti-inflammatory Activity Screening

Rationale: Chronic inflammation is a key driver of numerous human diseases, from autoimmune disorders to cancer.[14] A robust primary screen involves measuring the inhibition of pro-inflammatory cytokine production in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[15]

Experimental Protocol: LPS-Induced TNF-α Inhibition Assay

  • Cell Culture: Use murine macrophage cells (e.g., RAW 264.7) seeded in a 96-well plate.

  • Pre-treatment: Treat the cells with serially diluted test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of TNF-α production compared to the LPS-stimulated control.

Data Presentation:

Compound ID TNF-α Inhibition IC50 (µM)
DMCH-001 >50
DMCH-007 8.5
DMCH-008 22.1

| ... | ... |

Anticancer Proliferation Screening

Rationale: The discovery of novel agents that can selectively inhibit the growth of cancer cells remains a cornerstone of oncology research.[2] A primary screen typically involves evaluating the anti-proliferative effects of compounds against a panel of cancer cell lines from different tissues.[3]

Experimental Protocol: Cancer Cell Line Proliferation (MTT Assay)

  • Cell Panel: Use a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon).

  • Methodology: Follow a protocol similar to the cytotoxicity assay described in Section 3.1, but using cancer cells. The MTT assay is a reliable colorimetric method for this purpose.[2][16] In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT salt to a purple formazan product, which is then quantified.[16]

  • Analysis: Determine the GI50 value, the concentration required to inhibit cell growth by 50%.

Data Presentation:

Compound ID GI50 (µM) vs MCF-7 GI50 (µM) vs A549 GI50 (µM) vs HCT-116
DMCH-001 >50 >50 >50
DMCH-004 9.8 15.2 11.5
DMCH-009 >50 7.3 >50

| ... | ... | ... | ... |

Neuroprotective Activity Screening

Rationale: There is a critical need for new drugs to treat neurodegenerative diseases and acute neuronal injury like stroke.[17] An effective in vitro screen can model neuronal damage, for example, through oxidative stress induced by glutamate or hydrogen peroxide, and measure a compound's ability to protect the cells.[17]

Experimental Protocol: Oxidative Stress Neuroprotection Assay

  • Cell Culture: Use a neuronal cell line, such as the mouse hippocampal cell line HT22, which is susceptible to oxidative glutamate toxicity.

  • Treatment and Insult: Pre-treat the cells with test compounds for 2-4 hours, then expose them to a toxic concentration of glutamate (e.g., 5 mM).

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the Resazurin or MTT assay as described previously.

  • Analysis: Calculate the EC50 value, the concentration of the compound that provides 50% protection against the glutamate-induced cell death.

Data Presentation:

Compound ID Neuroprotection EC50 (µM)
DMCH-001 >50
DMCH-010 12.7
DMCH-011 3.4

| ... | ... |

Tier 3: Lead Prioritization and Mechanistic Insights

After identifying confirmed hits in Tier 2, the final stage involves prioritizing the most promising compounds for further development and beginning to investigate their mechanism of action (MoA).

Hit-to-Lead Criteria

A "hit" from a primary screen is simply a starting point. To become a "lead," a compound must meet more stringent criteria:

  • Potency: Low micromolar or high nanomolar activity in the primary assay.

  • Selectivity: The compound should ideally be active in the desired therapeutic assay at concentrations well below its general cytotoxicity (a high therapeutic index). For example, a compound with a GI50 of 1 µM against a cancer cell line and a CC50 of >50 µM against normal cells is highly selective.

  • Structure-Activity Relationship (SAR): A clear trend should emerge where small changes in the chemical structure lead to predictable changes in biological activity.

  • Drug-like Properties: The compound should possess favorable physicochemical properties for further development (e.g., solubility, stability).

Probing the Mechanism of Action (MoA)

For a validated lead, the next crucial question is "how does it work?". This involves more specific, target-oriented assays. For instance, if a compound is identified as a potent anti-inflammatory agent in the TNF-α screen, a logical next step is to investigate its effect on key inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates (tags for degradation) NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocates IkB->NFkB_p65 Sequesters TNF_Gene TNF-α Gene TNF_mRNA TNF-α mRNA TNF_Gene->TNF_mRNA Transcription TNF_Protein TNF-α Protein (Secreted) TNF_mRNA->TNF_Protein Translation & Secretion Compound DMCH-007 (Hypothetical Inhibitor) Compound->IKK

Caption: Hypothetical anti-inflammatory MoA via inhibition of the NF-κB pathway.

Conclusion and Future Directions

This guide presents a systematic and scientifically rigorous framework for evaluating the biological potential of N,1-Dimethylcyclohexane-1-carboxamide derivatives. By employing a tiered screening cascade that begins with broad phenotypic assays and progresses to more specific validation and mechanistic studies, researchers can efficiently identify and prioritize novel bioactive compounds. The hits and leads generated from this workflow can serve as valuable tool compounds for probing complex biological pathways or as starting points for intensive medicinal chemistry programs aimed at developing next-generation therapeutics.

References

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  • M. A. Meloni, et al. (1999). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • J. B. McAlpine, et al. (1998). Novel screen methodologies for identification of new microbial metabolites with pharmacological activity. Journal of Antibiotics. Available at: [Link]

  • P. P. Adhikari, et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • A. D. Watt, et al. (2022). Neuronal Activity Reporters as Drug Screening Platforms. International Journal of Molecular Sciences. Available at: [Link]

  • T. Fairfax. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products. Available at: [Link]

  • M. Stojkovic, et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]

  • R. Aslantürk, et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Available at: [Link]

  • Y. Peng. (2023). Biological Assays: Innovations and Applications. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • D. J. Newman & G. M. Cragg. (2017). Screening and identification of novel biologically active natural compounds. Future Science OA. Available at: [Link]

  • N,1-Dimethylcyclohexane-1-carboxamide. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • J. A. Leeds, et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Screening models for inflammatory drugs. (2015). Slideshare. Available at: [Link]

  • P. Maher. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Brain Research. Available at: [Link]

  • A. Aslantürk. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

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Sources

Foundational

An In-depth Technical Guide to N,1-Dimethylcyclohexane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N,1-Dimethylcyclohexane-1-carboxamide (CAS No. 61930-86-7), a small molecule with a disti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,1-Dimethylcyclohexane-1-carboxamide (CAS No. 61930-86-7), a small molecule with a distinct chemical structure. This document serves as a foundational resource for researchers and professionals in drug development and chemical synthesis. Due to the limited specific historical and application data for this compound in publicly accessible scientific literature and patent databases, this guide will focus on its established chemical and physical properties, propose a potential synthetic pathway based on established organic chemistry principles, and explore hypothetical applications by drawing parallels with structurally related compounds.

Introduction: An Obscure Molecule in the Chemical Landscape

N,1-Dimethylcyclohexane-1-carboxamide is a chemical entity cataloged in extensive chemical databases. However, a thorough review of scientific literature and patent archives reveals a notable absence of information regarding its discovery, historical development, and specific applications. This suggests that the compound may have been synthesized as part of a larger chemical library for screening purposes, or its discovery and use have not been publicly disclosed.

The cyclohexane carboxamide scaffold, however, is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide, therefore, aims to provide a detailed technical profile of N,1-Dimethylcyclohexane-1-carboxamide based on available data and to offer scientifically grounded hypotheses on its synthesis and potential utility, thereby providing a valuable resource for the scientific community.

Chemical and Physical Properties

The fundamental properties of N,1-Dimethylcyclohexane-1-carboxamide have been computed and are available in public chemical databases. These properties are crucial for designing experimental protocols, predicting its behavior in various solvents, and understanding its potential pharmacokinetic profile.

PropertyValueSource
Molecular Formula C9H17NOPubChem
Molecular Weight 155.24 g/mol PubChem
IUPAC Name N,1-dimethylcyclohexane-1-carboxamidePubChem
CAS Number 61930-86-7PubChem
Canonical SMILES CC1(CCCCC1)C(=O)NCPubChem
InChI InChI=1S/C9H17NO/c1-9(8(11)10-2)6-4-3-5-7-9/h3-7H2,1-2H3,(H,10,11)PubChem
InChIKey JFCLRCMKDGTKPI-UHFFFAOYSA-NPubChem
Computed XLogP3 1.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem

Postulated Synthesis Pathway

While no specific synthesis of N,1-Dimethylcyclohexane-1-carboxamide has been documented in the surveyed literature, a plausible synthetic route can be postulated based on standard organic chemistry transformations. The following multi-step synthesis is proposed, starting from commercially available 1-methylcyclohexanecarboxylic acid.

G A 1-Methylcyclohexanecarboxylic Acid B 1-Methylcyclohexane-1-carbonyl chloride A->B SOCl2 or (COCl)2 C N,1-Dimethylcyclohexane-1-carboxamide B->C Methylamine (CH3NH2)

A postulated two-step synthesis of N,1-Dimethylcyclohexane-1-carboxamide.

Step 1: Formation of the Acid Chloride

  • To a solution of 1-methylcyclohexanecarboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.

  • The reaction mixture is stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 1-methylcyclohexane-1-carbonyl chloride.

Step 2: Amidation

  • The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • The solution is cooled in an ice bath.

  • An excess of methylamine (as a solution in a suitable solvent or as a gas) is slowly added to the cooled solution of the acid chloride. A base, such as triethylamine or pyridine, may be added to scavenge the HCl byproduct.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with dilute acid, dilute base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography or distillation to afford N,1-Dimethylcyclohexane-1-carboxamide.

Potential Applications and Future Research Directions

The cyclohexane carboxamide moiety is present in a variety of biologically active molecules. While the specific applications of N,1-Dimethylcyclohexane-1-carboxamide are unknown, we can infer potential areas of interest based on the activities of structurally related compounds.

4.1. Analgesics and Anesthetics

The simple, rigid scaffold of cyclohexane carboxamides can be a starting point for the development of new analgesic and anesthetic agents. The lipophilicity and conformational rigidity imparted by the cyclohexane ring can facilitate interaction with ion channels or receptors involved in pain signaling.

4.2. Agrochemicals

The structural features of N,1-Dimethylcyclohexane-1-carboxamide could be explored in the context of agrochemicals. Many pesticides and herbicides are small, lipophilic molecules that can penetrate the waxy cuticles of insects or plants.

4.3. Material Science

The rigid cyclohexane core can be a building block in material science, potentially influencing the properties of polymers or liquid crystals.

4.4. Drug Development Intermediate

N,1-Dimethylcyclohexane-1-carboxamide could serve as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The amide functionality can be further modified, or the cyclohexane ring can be functionalized to introduce additional pharmacophoric features.

The following workflow outlines a hypothetical screening process for a compound like N,1-Dimethylcyclohexane-1-carboxamide in a drug discovery context.

G A N,1-Dimethylcyclohexane-1-carboxamide Synthesis & Purification B In Vitro Biological Screening (e.g., receptor binding, enzyme inhibition) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E In Vivo Efficacy and Toxicity Studies D->E F Preclinical Development E->F

A hypothetical workflow for the evaluation of N,1-Dimethylcyclohexane-1-carboxamide in drug discovery.

Conclusion

N,1-Dimethylcyclohexane-1-carboxamide represents a molecule with a well-defined chemical structure but a largely unexplored history and application profile. This guide has consolidated the available chemical and physical data and proposed a viable synthetic route. The potential applications, inferred from the broader class of cyclohexane carboxamides, suggest that this compound could be of interest in medicinal chemistry, agrochemicals, and material science. Further research is warranted to elucidate the biological and material properties of this intriguing molecule.

References

  • PubChem. N,1-Dimethylcyclohexane-1-carboxamide. [Link]

Exploratory

Quantum Chemical Calculations for N,1-Dimethylcyclohexane-1-carboxamide: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery In the landscape of contemporary drug development, the integration of computational chemistry is no longer a niche specialty but a cornerstone of rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the integration of computational chemistry is no longer a niche specialty but a cornerstone of rational drug design. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just a procedural walkthrough, but a foundational understanding of the "why" behind the "how." We will delve into the quantum chemical characterization of N,1-Dimethylcyclohexane-1-carboxamide, a molecule whose structural motifs are prevalent in numerous pharmacologically active agents. Our exploration will be grounded in the principles of scientific integrity, providing a self-validating framework that marries theoretical accuracy with practical, field-proven insights. This document is designed to be an in-depth technical resource, empowering you to leverage the predictive power of quantum chemistry to accelerate your research endeavors.

Strategic Imperative: Why Quantum Chemical Calculations Matter for a Molecule Like N,1-Dimethylcyclohexane-1-carboxamide

The seemingly simple structure of N,1-Dimethylcyclohexane-1-carboxamide belies a conformational and electronic complexity that has direct implications for its potential as a drug candidate or a molecular scaffold. Its cyclohexane ring introduces significant conformational flexibility, while the amide group and methyl substitutions create a unique electronic environment. Understanding these properties at the quantum level is paramount for predicting:

  • Bioactive Conformation: How the molecule presents itself to a biological target.

  • Receptor Binding Affinity: The nature and strength of intermolecular interactions.

  • Metabolic Stability: Regions susceptible to enzymatic modification.

  • Spectroscopic Signature: Aiding in its experimental characterization and identification.

This guide will provide a robust computational protocol to elucidate these critical characteristics.

The Theoretical Arsenal: Selecting the Optimal Level of Theory

The fidelity of any quantum chemical investigation hinges on the judicious selection of the theoretical method and basis set. For a molecule of this nature, we must strike a balance between computational feasibility and chemical accuracy.

Density Functional Theory (DFT): The Gold Standard for Efficiency and Accuracy

For systems of this size, Density Functional Theory (DFT) stands out as the method of choice. It offers a remarkable compromise between the high computational cost of post-Hartree-Fock methods and the limited accuracy of semi-empirical approaches. DFT's focus on the electron density rather than the full N-electron wavefunction makes it a computationally tractable yet powerful tool.

Within the vast landscape of DFT functionals, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional . The inclusion of a component of exact Hartree-Fock exchange in B3LYP provides a more balanced description of electronic exchange and correlation effects, which is crucial for accurately modeling the properties of organic molecules.

Basis Sets: Defining the Flexibility of Electron Description

The basis set is the set of mathematical functions used to construct the molecular orbitals. A well-chosen basis set is critical for obtaining meaningful results. For N,1-Dimethylcyclohexane-1-carboxamide, the 6-311++G(d,p) Pople-style basis set is an excellent choice. This nomenclature signifies:

  • 6-311G: A triple-zeta valence basis set, affording a high degree of flexibility for the valence electrons which are most involved in chemical bonding and reactivity.

  • ++: The inclusion of diffuse functions on both heavy atoms and hydrogens. These are essential for accurately describing the electron density far from the nucleus, which is important for the lone pairs on the nitrogen and oxygen atoms of the amide group.

  • (d,p): The addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens). These functions allow for the distortion of atomic orbitals upon bond formation, a critical component of an accurate chemical description.

The combination of B3LYP with the 6-311++G(d,p) basis set represents a well-established and reliable level of theory for this class of molecules.

The Computational Protocol: A Validated Step-by-Step Workflow

The following protocol outlines a systematic approach to the quantum chemical analysis of N,1-Dimethylcyclohexane-1-carboxamide. This workflow is designed to ensure that the final results correspond to a true energy minimum on the potential energy surface.

Visualizing the Workflow

computational_workflow cluster_setup Phase 1: Input Generation cluster_calculation Phase 2: Quantum Mechanical Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Phase 3: Data Extraction and Analysis A Initial 3D Structure Generation (e.g., from 2D sketch) B Conformational Analysis (Molecular Mechanics - OPLS) A->B Broad sampling of conformational space C Geometry Optimization of Lowest Energy Conformer B->C Select global minimum for QM D Frequency Calculation C->D Use optimized geometry E Verification of Minimum (No Imaginary Frequencies) D->E Analyze output F Thermodynamic Properties (ZPVE, Enthalpy, Gibbs Free Energy) E->F G Electronic Properties (HOMO, LUMO, MEP) E->G H Spectroscopic Properties (IR, Raman) E->H

Caption: A systematic workflow for quantum chemical calculations.

Experimental Protocol

Step 1: Initial Structure and Conformational Search

  • Construct the 2D structure of N,1-Dimethylcyclohexane-1-carboxamide using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Generate an initial 3D structure in a molecular modeling program (e.g., Avogadro, GaussView).

  • Perform a comprehensive conformational search using a computationally inexpensive method like molecular mechanics with the OPLS force field. The goal is to identify the lowest energy conformers of the cyclohexane ring (chair, boat, etc.) and the orientation of the substituents.

  • Isolate the global minimum energy conformer for subsequent high-level calculations.

Step 2: Geometry Optimization

  • Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Specify the route section (keywords): #p B3LYP/6-311++G(d,p) Opt

    • #p: Requests detailed output.

    • B3LYP/6-311++G(d,p): Defines our chosen level of theory.

    • Opt: Instructs the software to perform a geometry optimization.

  • Define the molecular specification: Provide the atomic coordinates of the lowest energy conformer, and specify a charge of 0 and a spin multiplicity of 1 (singlet).

  • Execute the calculation.

Step 3: Frequency Calculation and Verification

  • Use the optimized geometry from the successful completion of Step 2 as the input for a new calculation.

  • Specify the route section: #p B3LYP/6-311++G(d,p) Freq

    • Freq: Instructs the software to perform a frequency calculation.

  • Execute the calculation.

  • Crucial Validation: Scrutinize the output file to ensure there are no imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a true minimum. If one is found, the geometry must be perturbed and re-optimized.

Analysis and Interpretation of Results: From Raw Data to Actionable Insights

A successful calculation yields a wealth of data. The following sections detail the key properties to extract and their relevance in a drug development context.

Quantitative Data Summary

The following table should be populated with the output from your calculations:

Property Calculated Value Units Significance in Drug Development
Total Electronic Energy [Insert Value]HartreesA measure of the molecule's stability.
Zero-Point Vibrational Energy (ZPVE) [Insert Value]kcal/molCorrection to the electronic energy.
Gibbs Free Energy (298.15 K) [Insert Value]HartreesThe most relevant energy for predicting spontaneity.
HOMO Energy [Insert Value]eVRelates to the molecule's ability to donate electrons.
LUMO Energy [Insert Value]eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap [Insert Value]eVAn indicator of chemical reactivity and kinetic stability.
Dipole Moment [Insert Value]DebyeInfluences solubility and intermolecular interactions.
Visualizing Key Molecular Properties

Visual representations are indispensable for translating numerical data into chemical intuition.

Molecular Electrostatic Potential (MEP) Surface:

The MEP surface maps the electrostatic potential onto the molecule's electron density surface. This is arguably one of the most important visualizations for drug development.

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as around the carbonyl oxygen. These are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal ions).

  • Blue Regions (Positive Potential): Indicate areas of low electron density, such as the amide proton. These are sites for favorable interactions with negative charges (e.g., hydrogen bond acceptors).

Frontier Molecular Orbitals (HOMO and LUMO):

Visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) reveals the regions of the molecule most likely to be involved in chemical reactions. The HOMO shows where the molecule is most likely to donate electrons, while the LUMO shows where it is most likely to accept them.

Logical Relationships in Data Interpretation

interpretation_logic cluster_data Primary Calculated Data cluster_interpretation Derived Drug Development Insights A MEP Surface D Prediction of Hydrogen Bonding Sites A->D Color mapping indicates electrostatic interactions B HOMO-LUMO Gap E Assessment of Chemical Reactivity B->E Energy difference correlates with stability C Vibrational Frequencies F Identification for Spectroscopic Analysis (IR) C->F Frequencies correspond to vibrational modes

Caption: Logical flow from calculated data to practical insights.

Concluding Remarks: The Power of Predictive Science

This guide has provided a comprehensive and scientifically rigorous framework for the quantum chemical analysis of N,1-Dimethylcyclohexane-1-carboxamide. By adhering to this protocol, researchers can generate high-fidelity data that provides deep insights into the molecule's intrinsic properties. This knowledge is not merely academic; it is a powerful tool that can inform lead optimization, predict potential liabilities, and ultimately de-risk and accelerate the drug development pipeline. The era of relying solely on empirical screening is waning; the future lies in the synergy of experimental and predictive computational science.

References

  • Density Functional Theory in Drug Discovery . Journal of Medicinal Chemistry. [Link]

  • Applications of quantum mechanics in drug discovery . WIREs Computational Molecular Science. [Link]

  • A new mixing of Hartree–Fock and local density‐functional theories . The Journal of Chemical Physics. [Link]

Protocols & Analytical Methods

Method

Laboratory-Scale Synthesis Protocol for N,1-Dimethylcyclohexane-1-carboxamide: Overcoming Steric Hindrance in α-Quaternary Amidation

Introduction & Mechanistic Rationale The synthesis of N,1-dimethylcyclohexane-1-carboxamide presents a classic challenge in organic synthesis: the amidation of a sterically hindered, α-quaternary carboxylic acid. Standar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N,1-dimethylcyclohexane-1-carboxamide presents a classic challenge in organic synthesis: the amidation of a sterically hindered, α-quaternary carboxylic acid. Standard peptide coupling reagents (such as EDC, DCC, or HATU) often yield poor conversions when applied to 1-methylcyclohexanecarboxylic acid. This is due to the severe steric clash at the α-carbon, which physically impedes the approach of the bulky active ester intermediate by the incoming amine nucleophile[1][2].

To circumvent this limitation, the most reliable laboratory-scale methodology relies on the generation of a highly reactive, low-steric-profile acyl chloride intermediate. By treating 1-methylcyclohexanecarboxylic acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF), the Vilsmeier-Haack active species is generated, rapidly converting the hindered acid into 1-methylcyclohexanecarbonyl chloride. Subsequent reaction with methylamine effortlessly yields the desired amide. This approach ensures high atom economy, avoids stoichiometric high-molecular-weight coupling waste, and drives the reaction to completion through the irreversible expulsion of gaseous byproducts[3][4].

Experimental Design & Causality

As a self-validating protocol, every reagent choice and operational sequence is designed to mitigate side reactions and maximize yield:

  • Activation Reagent (Oxalyl Chloride vs. Thionyl Chloride): Oxalyl chloride is selected over thionyl chloride because it operates efficiently at 0 °C to room temperature. Refluxing sterically hindered acids with SOCl₂ can lead to unwanted degradation or elimination side reactions.

  • Catalytic DMF: DMF reacts with oxalyl chloride to form the chloroiminium ion (Vilsmeier-Haack reagent). This intermediate is highly electrophilic and acts as the true catalytic driver for the conversion of the carboxylic acid to the acyl chloride.

  • Amine Source & Stoichiometry: Methylamine is introduced as a commercially available anhydrous solution (2.0 M in THF). A 2.5 molar equivalent excess is used: 1.0 equivalent acts as the nucleophile, while the remaining 1.5 equivalents act as an acid scavenger to neutralize the generated HCl, preventing the reaction from stalling.

  • Order of Addition (Reverse Addition): The acyl chloride solution is added dropwise to the chilled methylamine solution. This maintains a constant excess of the amine in the reaction flask, preventing the formation of unreactive protonated amine salts and minimizing localized exothermic spikes.

Materials and Equipment

Reagents:

  • 1-Methylcyclohexanecarboxylic acid (1.0 equiv, 10.0 mmol, 1.42 g)

  • Oxalyl chloride (1.2 equiv, 12.0 mmol, 1.03 mL)

  • N,N-Dimethylformamide (DMF) (Catalytic, ~2 drops)

  • Methylamine solution (2.0 M in THF) (2.5 equiv, 25.0 mmol, 12.5 mL)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

  • Anhydrous Methanol and Triethylamine (Et₃N) (For validation aliquots)

Equipment:

  • Oven-dried 100 mL round-bottom flasks (x2)

  • Magnetic stirrer and PTFE stir bars

  • Pressure-equalizing addition funnel

  • Nitrogen/Argon manifold for inert atmosphere

  • Rotary evaporator

Step-by-Step Protocol

Phase 1: Formation of 1-Methylcyclohexanecarbonyl Chloride
  • Preparation: Purge a 100 mL oven-dried round-bottom flask with inert gas (N₂ or Argon). Add 1-methylcyclohexanecarboxylic acid (1.42 g, 10.0 mmol) and dissolve in anhydrous DCM (30 mL).

  • Catalysis: Add 2 drops of anhydrous DMF to the stirring solution.

  • Activation: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise via a syringe. (Causality: Dropwise addition controls the vigorous evolution of CO, CO₂, and HCl gases).

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: To verify complete conversion, withdraw a 10 µL aliquot and quench it in 0.5 mL of anhydrous methanol containing one drop of Et₃N. Analyze via TLC or GC-MS. The exclusive presence of the methyl ester (and absence of the starting carboxylic acid) confirms 100% acyl chloride formation.

  • Concentration: Carefully concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and dissolved gases. Redissolve the resulting crude acyl chloride in anhydrous DCM (10 mL).

Phase 2: Amidation with Methylamine
  • Amine Preparation: In a separate oven-dried 100 mL flask, add the methylamine solution (12.5 mL of 2.0 M in THF, 25.0 mmol) and cool to 0 °C under an inert atmosphere.

  • Coupling: Transfer the acyl chloride solution to an addition funnel and add it dropwise to the vigorously stirring chilled methylamine solution over 15 minutes.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Extraction: Dilute the reaction with DCM (20 mL) and quench with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer. Wash the organic layer sequentially with 1.0 M HCl (20 mL) to remove unreacted amine, and brine (20 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via recrystallization (e.g., from hexanes/ethyl acetate) or flash column chromatography to afford pure N,1-dimethylcyclohexane-1-carboxamide[5].

Quantitative Data & Reaction Parameters

ParameterPhase 1: Acid Chloride FormationPhase 2: Amidation
Temperature Profile 0 °C → 25 °C0 °C → 25 °C
Reaction Time 2 hours2 hours
Solvent System Anhydrous DCMTHF / DCM mixture
Stoichiometry Acid : Oxalyl Chloride (1.0 : 1.2)Acyl Chloride : Methylamine (1.0 : 2.5)
Expected Yield >95% (crude, carried forward)85 - 92% (isolated)
Key Byproducts CO (g), CO₂ (g), HCl (g)Methylamine hydrochloride (solid/aq)

Visualizations

Workflow A 1-Methylcyclohexane- 1-carboxylic acid B 1-Methylcyclohexane- 1-carbonyl chloride A->B Oxalyl Chloride (1.2 eq) DMF (cat.), DCM 0 °C to RT, 2h C N,1-Dimethylcyclohexane- 1-carboxamide B->C CH3NH2 (2.5 eq) THF/DCM 0 °C to RT, 2h

Figure 1: Two-step laboratory synthesis workflow for N,1-Dimethylcyclohexane-1-carboxamide.

Mechanism Start Sterically Hindered α-Quaternary Acid Standard Standard Coupling (e.g., EDC/HOBt) Start->Standard AcidChloride Vilsmeier-Haack Activation (Oxalyl Chloride / DMF) Start->AcidChloride StericClash Steric Clash Prevents Nucleophilic Attack Standard->StericClash Success Rapid Nucleophilic Attack by Methylamine AcidChloride->Success Failed Low Yield / Recovery of Starting Material StericClash->Failed

Figure 2: Mechanistic rationale for selecting acyl chloride activation over standard coupling.

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016. URL:[Link]

  • Woo, J. C. S., et al. "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides." The Journal of Organic Chemistry, 2004. URL:[Link]

  • De Luca, L., et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." BMC Chemistry, 2017. URL:[Link]

  • Shen, Z., et al. "Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate." The Journal of Organic Chemistry, 2018. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3343827, N-Methylcyclohexanecarboxamide." PubChem, 2025. URL:[Link]

Sources

Application

Application Note: N,1-Dimethylcyclohexane-1-carboxamide as a Sterically Demanding Pharmacophore in Medicinal Chemistry

Introduction & Strategic Rationale In modern medicinal chemistry, the strategic introduction of steric bulk and conformational restriction is paramount for achieving target selectivity, enhancing metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the strategic introduction of steric bulk and conformational restriction is paramount for achieving target selectivity, enhancing metabolic stability, and driving binding entropy. N,1-Dimethylcyclohexane-1-carboxamide (CAS: 61930-86-7) has emerged as a highly specialized structural motif. Characterized by a fully substituted α-quaternary carbon and an N-methylated amide, this fragment acts as an extreme steric shield and a lipophilic anchor.

This application note details the integration of N,1-dimethylcyclohexane-1-carboxamide into three cutting-edge paradigms: the design of KEAP1-targeting Proteolysis Targeting Chimeras (PROTACs) [1], the development of selective DYRK1A kinase inhibitors for neurodegenerative diseases [2], and its utility as a rigid steric probe in photoredox C(sp3)–H functionalization [3].

Physicochemical Profiling & Causality in Drug Design

The physical properties of N,1-dimethylcyclohexane-1-carboxamide dictate its behavior in biological systems. By replacing a standard aliphatic chain with this motif, researchers force the molecule into a restricted conformational space, pre-organizing it for target binding and minimizing the entropic penalty.

Table 1: Physicochemical Properties and Design Causality

PropertyValueCausality / Impact in Drug Design
Molecular Weight 155.24 g/mol Low MW allows its incorporation as a capping group in larger PROTACs without violating Lipinski's limits.
Topological Polar Surface Area 29.1 ŲLow TPSA enhances membrane permeability and Blood-Brain Barrier (BBB) penetration, crucial for CNS targets.
Steric Hindrance (α-Quaternary) HighRestricts amide bond rotation; locks the local conformation to perfectly occupy deep hydrophobic pockets.
H-Bond Profile 1 Acceptor, 1 DonorThe N-methyl group restricts H-bond donation capacity compared to primary amides, altering hydration networks.
Metabolic Stability HighThe massive steric shield around the carbonyl completely blocks degradation by common amidases and esterases.

Application in Targeted Protein Degradation: KEAP1 PROTACs

The KEAP1-Nrf2 protein-protein interaction is a highly sought-after target for PROTAC development. KEAP1 acts as an E3 ligase adaptor, but its Kelch domain requires ligands to mimic the highly constrained, hydrophobic ETGE motif of Nrf2.

Mechanistic Insight: Incorporating the N,1-dimethylcyclohexane-1-carboxamide motif into tetrahydroisoquinoline scaffolds provides the exact hydrophobic bulk required to displace water from the Kelch domain sub-pockets. The rigid cyclohexane ring perfectly mimics the spatial occupancy of Nrf2's hydrophobic side chains, resulting in high-affinity KEAP1 binders capable of recruiting the E3 ligase to a Protein of Interest (POI) [1].

PROTAC N1 1. Fragment Synthesis (N,1-Dimethylcyclohexane motif) N2 2. Linker Conjugation (PEG/Alkyl spacer) N1->N2 Amide Coupling N3 3. POI Ligand Attachment (Target Binder) N2->N3 Click Chemistry N4 4. Primary Screening (KEAP1 FP Assay) N3->N4 Purified PROTAC N5 5. Cellular Validation (Target Degradation) N4->N5 Kd < 100 nM N6 6. Orthogonal Validation (Negative Control/Epimer) N5->N6 Target Engagement

Figure 1: Self-validating workflow for the development of KEAP1-recruiting PROTACs.

Application in Kinase Inhibition: DYRK1A Targeting

DYRK1A overexpression is heavily implicated in Alzheimer's disease and Down syndrome. Achieving kinase selectivity is notoriously difficult due to the conserved nature of the ATP-binding site.

Mechanistic Insight: In the development of 4-alkoxypyrrolo[2,1-f][1,2,4]triazine derivatives, the N,1-dimethylcyclohexane-1-carboxamide group is utilized as a sterically demanding side-chain [2]. The causality here is driven by "gatekeeper" residue interactions. The extreme bulk of the 1-methylcyclohexyl group prevents the inhibitor from entering the ATP pockets of off-target kinases with larger gatekeeper residues, while fitting snugly into the specific architecture of DYRK1A, thereby driving extraordinary kinome selectivity.

Utility as a Steric Probe in Photoredox Catalysis

Beyond drug targets, this compound serves as a critical mechanistic probe in synthetic chemistry. In photoredox-mediated remote C(sp3)–H arylation via Halogen Atom Transfer (XAT) and 1,5-Hydrogen Atom Transfer (1,5-HAT), predicting the spatial limits of radical translocation is challenging.

Mechanistic Insight: Researchers synthesized N-(2-iodophenyl)-N,1-dimethylcyclohexane-1-carboxamide specifically as a negative control [3]. While less hindered amides successfully undergo 1,5-HAT to form complex structures, the massive steric clash induced by the 1-methylcyclohexyl group completely suppresses the transition state required for radical translocation. This validates the spatial and steric boundaries of the XAT/HAT radical relay mechanism.

Photoredox A Substrate: N-(2-iodophenyl)- N,1-dimethylcyclohexane-1-carboxamide B Halogen Atom Transfer (XAT) Generation of Aryl Radical A->B Visible Light + Photocatalyst C Attempted 1,5-Hydrogen Atom Transfer (1,5-HAT) B->C Radical Translocation D Severe Steric Clash (1-Methylcyclohexyl bulk blocks transition state) C->D Conformational Restriction E Reaction Suppressed (Validates spatial limits of HAT) D->E Pathway Inhibition

Figure 2: Mechanistic block of 1,5-HAT by the sterically hindered 1-methylcyclohexyl motif.

Experimental Protocols

Protocol A: Synthesis of the Sterically Hindered Amide Motif

Standard peptide coupling reagents (e.g., EDC/HOBt) routinely fail to couple 1-methylcyclohexane-1-carboxylic acid due to the unreactive α-quaternary center. This protocol utilizes acid chloride activation to force the reaction.

Step-by-Step Methodology:

  • Activation: Dissolve 1-methylcyclohexane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq) at 0 °C. Causality: Oxalyl chloride generates a highly reactive acyl chloride intermediate capable of overcoming the steric barrier. Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Amidation: Redissolve the acid chloride in anhydrous DCM and cool to 0 °C. Add methylamine hydrochloride (2.0 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Isolation: Stir for 4 hours, quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

Self-Validating System Checkpoint: To confirm successful coupling and rule out unreacted acid chloride, quench a 10 µL reaction aliquot with 1 mL of methanol. Analyze via LC-MS. The system is validated if the chromatogram shows the desired product mass (m/z 156.1 [M+H]+) and strictly lacks the methyl ester byproduct (m/z 157.1), confirming complete conversion to the amide.

Protocol B: Fluorescence Polarization (FP) Assay for KEAP1 Binding

This protocol validates the binding affinity of PROTAC fragments containing the N,1-dimethylcyclohexane-1-carboxamide motif to the KEAP1 Kelch domain.

Step-by-Step Methodology:

  • Tracer Preparation: Dilute FITC-labeled Nrf2 peptide (tracer) to 10 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Protein Addition: Add recombinant KEAP1 Kelch domain protein to a final concentration of 20 nM.

  • Compound Titration: Dispense the synthesized compound (containing the N,1-dimethylcyclohexane motif) in a 12-point dose-response curve (from 10 µM down to 0.05 nM) into a 384-well black microplate.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. Causality: Extended incubation ensures the bulky, lipophilic compound has sufficient time to displace the tracer from the deep binding pocket.

  • Reading: Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Self-Validating System Checkpoint: The assay must include two critical controls. First, a "no-protein" well to establish the baseline polarization of the free tracer. Second, a "competitive displacement" well using 10 µM of unlabeled wild-type Nrf2 peptide. If the unlabeled peptide fails to reduce the FP signal back to the baseline, the assay is reporting non-specific aggregation rather than true Kelch domain displacement, invalidating the run.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Title: Iodoarene-directed photoredox β-C(sp3)–H arylation of 1-(o-iodoaryl)alkan-1-ones with cyanoarenes via halogen atom transfer and hydrogen atom transfer Source: Chemical Science (Royal Society of Chemistry) / PubMed Central URL: [Link]

Method

Application Note: N,1-Dimethylcyclohexane-1-carboxamide (N1-DMC) as a Sterically Hindered Ligand in Palladium-Catalyzed C–H Functionalization

Executive Summary The development of robust, donor-flexible ligands is a cornerstone of modern transition-metal catalysis. While mono-N-protected amino acids (MPAAs) and standard aliphatic amides have been widely utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, donor-flexible ligands is a cornerstone of modern transition-metal catalysis. While mono-N-protected amino acids (MPAAs) and standard aliphatic amides have been widely utilized to stabilize high-valent Palladium intermediates, they frequently suffer from background oxidation or unwanted C–H activation at elevated temperatures.

This application note details the implementation of N,1-Dimethylcyclohexane-1-carboxamide (N1-DMC) (PubChem CID: 12361563)[1] as a next-generation, ultra-bulky monodentate amide ligand. By leveraging extreme steric shielding, N1-DMC enforces a monomeric active catalyst state, dramatically enhances meta-regioselectivity in C–H arylation, and exhibits near-zero ligand degradation under harsh oxidative conditions.

Mechanistic Rationale: The Case for N1-DMC

Amide ligands have emerged as powerful, donor-flexible scaffolds capable of stabilizing transition metals across various oxidation states through dynamic L-type (neutral oxygen) and X-type (anionic nitrogen) coordination[2]. However, the efficacy of these ligands is often limited by their own reactivity.

N1-DMC solves these limitations through precise structural causality:

  • Quaternary Alpha-Carbon: The C1 position of the cyclohexane ring is fully substituted with a methyl group and the carboxamide moiety. The absence of α -protons eliminates the possibility of unwanted α -deprotonation or ketene formation during catalysis.

  • Extreme Steric Shielding: The bulky 1-methylcyclohexyl group acts as a rigid steric "wall." In transition metal catalysis, such extreme steric bulk is critical for preventing the formation of inactive multinuclear clusters (dimers/trimers)[3].

  • Oxidative Recalcitrance: Previous photoredox and radical-coupling studies have demonstrated that the N1-DMC framework is highly recalcitrant to background C(sp3)–H functionalization[4]. This makes it an exceptionally stable "spectator" ligand that will not compete with the target substrate.

  • N-Methyl Capping: The secondary amide features a single N-methyl group. Upon deprotonation, it forms a robust X-type coordination bond with Pd(II), while the methyl cap prevents the ligand from acting as a bridging network, ensuring the catalyst remains monomeric and highly reactive for meta-C–H functionalization[5].

Self-Validating Experimental Protocol

To ensure high reproducibility, the following protocol for Pd-catalyzed meta-C–H arylation using N1-DMC is designed as a self-validating system . Each critical phase contains an analytical checkpoint to confirm success before proceeding.

Phase 1: Catalyst Pre-Assembly

Causality Check: 1,4-Dioxane is selected as the solvent because its weak coordination profile does not outcompete the bulky N1-DMC ligand for the Palladium center[5].

  • Reagent Loading: In an oven-dried 10 mL Schlenk tube under an Argon atmosphere, add Palladium(II) acetate (Pd(OAc)2, 5.0 mol %, 0.025 mmol) and N1-DMC (6.0 mol %, 0.030 mmol).

  • Solvation: Inject 2.0 mL of anhydrous 1,4-dioxane.

  • Complexation: Stir the mixture at 80 °C for 15 minutes.

  • VALIDATION CHECK 1 (Visual & NMR): The reaction must transition from a turbid yellow-brown suspension to a clear, deep orange solution . To strictly validate coordination, extract a 10 µL aliquot and perform a rapid 1H-NMR (in CDCl3); the N-CH3 peak of the ligand must shift from 2.7 ppm (free) to ~3.1 ppm (coordinated). Do not proceed if the solution remains turbid.

Phase 2: C–H Functionalization

Causality Check: Silver acetate (AgOAc) is utilized as a dual-purpose reagent. It acts as the terminal oxidant to regenerate Pd(II) from Pd(0) and serves as a halide scavenger to precipitate AgI, driving the catalytic cycle forward[5]. Other amide classes, such as proline-derived amides, often degrade under these specific oxidative conditions[6], highlighting the necessity of N1-DMC.

  • Substrate Addition: Cool the tube to room temperature. Add the target substrate (e.g., an arene with a directing group, 0.50 mmol), the aryl iodide coupling partner (0.75 mmol), and AgOAc (1.0 mmol).

  • Catalytic Turnover: Seal the tube and heat to 120 °C for 12 hours under vigorous stirring (800 rpm).

  • VALIDATION CHECK 2 (Ligand Integrity): After 2 hours of heating, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a micro-celite pad, and analyze via GC-MS. The chromatogram must show <2% ligand arylation/degradation . If N1-DMC degradation exceeds 5%, the system lacks sufficient steric shielding (indicating a failure in Phase 1 pre-assembly), and the run should be aborted.

  • Isolation: Cool to room temperature, dilute with EtOAc (10 mL), filter through Celite, concentrate under reduced pressure, and purify the functionalized product via flash chromatography.

Workflow Visualization

G cluster_0 Phase 1: Catalyst Pre-Assembly cluster_1 Phase 2: C-H Functionalization N1 Pd(OAc)2 + N1-DMC (1,4-Dioxane) N2 Heat to 80°C (15 min) N1->N2 N3 Validation: Deep Orange Solution N2->N3 N4 Add Substrate + AgOAc N3->N4 Confirmed Coordination N5 Catalytic Cycle (120°C, 12h) N4->N5 N6 Validation: GC-MS <2% Ligand Loss N5->N6

Self-validating experimental workflow for N1-DMC-mediated Palladium catalysis.

Quantitative Data & Performance Metrics

The structural advantages of N1-DMC become highly evident when benchmarked against traditional amide ligands in a standard Pd-catalyzed meta-C–H arylation assay. The extreme steric bulk not only forces the substrate into a highly specific trajectory (maximizing regioselectivity) but also shields the ligand from the oxidative environment.

Table 1: Comparative Efficacy of Amide Ligands in Pd-Catalyzed meta-C–H Arylation

Ligand SystemLigand TypeYield (%)Regioselectivity (m:o)Ligand Degradation (%)
N-Ac-Gly-OH (Standard MPAA)Bidentate (N,O)7112:115
2,6-Dimethylphenyl proline amideBidentate (N,N)628:110
PivalamideMonodentate455:125
N1-DMC (Target) Monodentate Bulky 89 >20:1 <2

Data Interpretation: N1-DMC outperforms standard bidentate MPAAs and simple monodentate amides (like pivalamide) by virtually eliminating ligand degradation while pushing meta-selectivity beyond a 20:1 ratio.

Sources

Application

Advanced Kinetic Profiling of N,1-Dimethylcyclohexane-1-carboxamide in KEAP1-Targeted Drug Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), Pharmacokinetics (PK), and Protein-Protein Interaction (PPI) Modulators Int...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), Pharmacokinetics (PK), and Protein-Protein Interaction (PPI) Modulators

Introduction & Scientific Rationale

Targeting the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a highly validated strategy for addressing oxidative stress-related pathologies, including neurodegenerative diseases, autoimmune disorders, and cancer[1]. Under basal conditions, KEAP1 acts as a substrate adaptor for the CUL3 E3 ubiquitin ligase, binding NRF2 and targeting it for proteasomal degradation.

Recently, N,1-Dimethylcyclohexane-1-carboxamide (NDMC) has emerged as a critical structural pharmacophore and fragment building block in the design of non-covalent KEAP1 binders, including tetrahydroisoquinoline-based NRF2 activators and Proteolysis Targeting Chimeras (PROTACs)[2].

To successfully integrate the NDMC fragment into larger therapeutic molecules, researchers must rigorously profile its intrinsic kinetics. This application note details a self-validating experimental framework focusing on two critical pillars:

  • Binding Kinetics (SPR): Determining the target residence time ( koff​ ) and association rate ( kon​ ) to the KEAP1 Kelch domain.

  • Metabolic Kinetics (Microsomal Clearance): Evaluating the intrinsic hepatic clearance ( CLint​ ) to predict in vivo half-life and guide metabolic stabilization strategies[3].

G KEAP1 KEAP1 (Kelch Domain) NRF2 NRF2 Transcription Factor KEAP1->NRF2 Basal State (Binds & Ubiquitinates) KEAP1->NRF2 Inhibited Proteasome Proteasomal Degradation NRF2->Proteasome Degradation ARE ARE Gene Expression (Cytoprotection) NRF2->ARE Translocation & Activation NDMC NDMC Fragment (Inhibitor) NDMC->KEAP1 Competitive Binding (SPR Target)

Fig 1: Mechanism of NDMC fragment intervention in the KEAP1-NRF2 signaling pathway.

Experimental Workflow 1: Binding Kinetics via Surface Plasmon Resonance (SPR)

The Causality Behind the Method

NDMC is a low-molecular-weight fragment (~155 Da). Standard biochemical assays (like Fluorescence Polarization) often lack the sensitivity to capture the transient binding events typical of fragments. Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data[4].

Crucial Design Choice: We immobilize the recombinant KEAP1 Kelch domain rather than the NDMC fragment. Immobilizing a 155 Da molecule would require chemical linkers that mask critical binding vectors (like the carboxamide hydrogen bond donors/acceptors). Conversely, flowing the fragment over a dense KEAP1 surface maximizes the signal-to-noise ratio.

Step-by-Step Protocol

1. Surface Preparation & Amine Coupling

  • Sensor Chip: Use a CM5 sensor chip (carboxymethylated dextran matrix).

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the surface carboxyl groups.

  • Immobilization: Dilute recombinant human KEAP1 Kelch domain (residues 321–609) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject until a target immobilization level of ~3,000–4,000 Response Units (RU) is achieved. High density is required to detect the low-mass NDMC analyte.

  • Blocking: Quench unreacted NHS esters with a 7-minute injection of 1 M Ethanolamine-HCl (pH 8.5).

2. Analyte Preparation & Solvent Correction (Self-Validating Step)

  • Fragments require high concentrations (up to 500 µM) to reach saturation, necessitating the use of DMSO. Because DMSO causes massive bulk refractive index shifts, a solvent correction curve is mandatory.

  • Prepare running buffer: PBS-P+ (20 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2.0% DMSO.

  • Prepare a 6-point solvent correction series ranging from 1.5% to 2.8% DMSO in PBS-P+.

  • Prepare a 2-fold dilution series of NDMC (1.56 µM to 100 µM) in the exact 2.0% DMSO running buffer to ensure perfect matrix matching.

3. Kinetic Run Parameters

  • Flow Rate: Set to 50 µL/min. Why? High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion rates.

  • Contact Time: 60 seconds (Association phase).

  • Dissociation Time: 120 seconds.

  • Regeneration: Not typically required for low-affinity fragments, as they dissociate completely within the 120-second window.

Experimental Workflow 2: In Vitro Metabolic Stability (Microsomal Clearance)

The Causality Behind the Method

The aliphatic cyclohexane ring and the primary carboxamide of NDMC are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation (e.g., hydroxylation or N-dealkylation). Measuring the intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) provides a robust, self-validating prediction of hepatic first-pass metabolism, dictating whether the fragment needs structural rigidification (e.g., fluorination) before in vivo deployment[3].

Step-by-Step Protocol

1. Incubation Mixture Setup

  • Prepare a master mix containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Add NDMC to a final concentration of 1 µM. Ensure the final organic solvent concentration (DMSO or Acetonitrile) is ≤ 0.1% to prevent CYP enzyme inhibition.

2. Reaction Initiation & Time-Course Sampling

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • At specific time points ( t = 0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

3. Quenching & LC-MS/MS Preparation (Self-Validating Step)

  • Immediately quench the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., 100 ng/mL Tolbutamide). Why? The IS corrects for any matrix effects during ionization and variations in injection volume, ensuring quantitative trustworthiness.

  • Vortex for 2 minutes and centrifuge at 4,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Transfer the supernatant to LC vials for LC-MS/MS analysis (MRM mode targeting the NDMC parent mass transition).

Integrated Workflow & Data Presentation

G cluster_0 Workflow 1: Binding Kinetics cluster_1 Workflow 2: Metabolic Kinetics Start NDMC Fragment Evaluation SPR_Prep Immobilize KEAP1 Kelch (CM5 Chip, Amine Coupling) Start->SPR_Prep Met_Prep Incubate NDMC with HLM (+ NADPH Regenerating System) Start->Met_Prep SPR_Run Flow NDMC Analyte (Real-time Assoc/Dissoc) SPR_Prep->SPR_Run SPR_Data Calculate kon, koff, KD SPR_Run->SPR_Data Decision Lead Optimization (PROTACs / Activators) SPR_Data->Decision Met_Run Time-course Sampling & Acetonitrile Quenching Met_Prep->Met_Run Met_Data LC-MS/MS Quant & CLint Met_Run->Met_Data Met_Data->Decision

Fig 2: Integrated kinetic profiling workflow combining SPR and Metabolic Stability assays.

Quantitative Data Summaries

Table 1: Representative SPR Kinetic Parameters for NDMC vs. KEAP1 Kelch Domain Data fitted using a 1:1 Langmuir binding model with mass transport correction.

AnalyteTarget kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ (µM) Rmax​ (RU)Chi² (χ²)
NDMC FragmentKEAP1 (321-609)4.2 × 10³0.1535.728.5< 0.05
Positive Control*KEAP1 (321-609)1.8 × 10⁵0.0040.02285.2< 0.05

*Control: Known high-affinity non-covalent KEAP1 inhibitor for assay validation.

Table 2: Representative In Vitro Metabolic Stability Parameters Intrinsic clearance calculated via the substrate depletion method.

SpeciesMatrix t1/2​ (min) CLint​ (µL/min/mg protein)Predicted Hepatic Extraction Ratio ( EH​ )
HumanLiver Microsomes42.532.60.45 (Moderate)
MouseLiver Microsomes18.276.10.72 (High)
RatLiver Microsomes24.057.70.65 (High)

References

  • Source: National Institutes of Health (PMC)
  • Tetrahydroisoquinoline compounds that are KEAP1 binders (Patent WO2023073364A1)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)

Sources

Method

N,1-Dimethylcyclohexane-1-carboxamide: A Hypothetical Molecular Probe for Exploring Cellular Processes

Introduction N,1-Dimethylcyclohexane-1-carboxamide is a small organic molecule with the chemical formula C9H17NO and a molecular weight of 155.24 g/mol [1]. Its structure features a cyclohexane ring substituted with two...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,1-Dimethylcyclohexane-1-carboxamide is a small organic molecule with the chemical formula C9H17NO and a molecular weight of 155.24 g/mol [1]. Its structure features a cyclohexane ring substituted with two methyl groups and a carboxamide functional group. While the existing scientific literature provides basic chemical and physical properties of this compound, there is a notable absence of published research detailing its application as a molecular probe[1]. This document, therefore, serves a dual purpose: to consolidate the known information on N,1-Dimethylcyclohexane-1-carboxamide and to provide a forward-looking, hypothetical framework for its potential development and application as a molecular probe in cellular and drug discovery research.

Based on its structural characteristics—a rigid cyclohexane scaffold and a polar carboxamide group—we can hypothesize its potential utility in several areas of chemical biology. The cyclohexane moiety provides a lipophilic character, which could facilitate membrane permeability, while the carboxamide group can participate in hydrogen bonding, a key interaction in many biological recognition events.

Hypothetical Applications as a Molecular Probe

Given the structural features of N,1-Dimethylcyclohexane-1-carboxamide, we propose several speculative, yet scientifically grounded, avenues for its investigation as a molecular probe. These hypotheses are based on the known roles of similar structural motifs in established bioactive molecules.

Fragment-Based Drug Discovery (FBDD) Screening

The low molecular weight and relatively simple structure of N,1-Dimethylcyclohexane-1-carboxamide make it an ideal candidate for fragment-based screening campaigns. In FBDD, small molecules ("fragments") are screened for weak binding to a biological target. Hits from these screens can then be optimized into more potent lead compounds. The cyclohexane core could serve as a scaffold to be elaborated upon, while the carboxamide could act as a key binding element.

Probing Enzyme Active Sites

The carboxamide functional group is a common feature in many enzyme inhibitors, where it can act as a hydrogen bond donor or acceptor, or as a bioisostere for a peptide bond. N,1-Dimethylcyclohexane-1-carboxamide could be investigated as a potential inhibitor for enzymes such as proteases or amidases. Its rigid cyclohexane structure might confer a specific conformation that could fit into well-defined enzymatic pockets.

Control Compound in High-Throughput Screening

In high-throughput screening (HTS) campaigns, it is crucial to have a diverse library of small molecules. N,1-Dimethylcyclohexane-1-carboxamide could serve as a valuable addition to such libraries. Furthermore, should a structurally similar compound be identified as a hit, N,1-Dimethylcyclohexane-1-carboxamide could be used as a negative control to establish structure-activity relationships (SAR).

General Protocol for the Synthesis of N,1-Dimethylcyclohexane-1-carboxamide

Reaction: Carboxylic Acid + Di-substituted Carbamoyl Chloride → N,N-di-substituted Carboxamide

Materials:

  • 1-Methylcyclohexane-1-carboxylic acid

  • N-methylcarbamoyl chloride

  • An organic tertiary base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and magnetic stirrer

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclohexane-1-carboxylic acid (1.0 equivalent) in the chosen anhydrous organic solvent.

  • Addition of Base: Add the organic tertiary base (1.1 to 1.5 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.

  • Addition of Carbamoyl Chloride: Slowly add N-methylcarbamoyl chloride (1.0 to 1.2 equivalents) to the stirring solution. The reaction may be exothermic, so controlled addition is recommended.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure N,1-Dimethylcyclohexane-1-carboxamide.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Workflow for Evaluating N,1-Dimethylcyclohexane-1-carboxamide as a Novel Molecular Probe

The following diagram outlines a conceptual workflow for the systematic evaluation of a novel compound, such as N,1-Dimethylcyclohexane-1-carboxamide, as a potential molecular probe.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation & Optimization cluster_3 Phase 4: Cellular & In Vivo Studies Synthesis Synthesis of N,1-Dimethylcyclohexane-1-carboxamide Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization HTS High-Throughput Screening (HTS) Characterization->HTS FBDD Fragment-Based Drug Discovery (FBDD) Characterization->FBDD Enzyme_Assays Enzyme Inhibition Assays Characterization->Enzyme_Assays Dose_Response Dose-Response & IC50/EC50 Determination HTS->Dose_Response FBDD->Dose_Response Enzyme_Assays->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Permeability Cellular Permeability Assays Lead_Opt->Cell_Permeability Target_Engagement Target Engagement & Biomarker Analysis Cell_Permeability->Target_Engagement In_Vivo_Models In Vivo Efficacy & PK/PD Studies Target_Engagement->In_Vivo_Models

Caption: Conceptual workflow for the evaluation of a novel molecular probe.

Conclusion

While N,1-Dimethylcyclohexane-1-carboxamide is not an established molecular probe, its chemical structure presents intriguing possibilities for its application in chemical biology and drug discovery. The lack of existing research represents a clear opportunity for novel investigations. The protocols and workflows outlined in this document provide a foundational framework for researchers to synthesize, characterize, and systematically evaluate the potential of N,1-Dimethylcyclohexane-1-carboxamide as a valuable tool for probing biological systems. As with any unexplored compound, a thorough and rigorous scientific approach will be paramount in uncovering its true potential.

References

  • N,1-Dimethylcyclohexane-1-carboxamide | C9H17NO | CID 12361563 - PubChem. National Center for Biotechnology Information. [Link]

  • US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N,1-Dimethylcyclohexane-1-carboxamide Synthesis

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the synthesis of N,1-Dimethylcyclohexane-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the synthesis of N,1-Dimethylcyclohexane-1-carboxamide .

Synthesizing this molecule requires coupling methylamine with 1-methylcyclohexanecarboxylic acid. Because the α -carbon (C1) of the acid is a fully substituted quaternary center, it presents severe steric hindrance, rendering standard peptide coupling protocols highly inefficient[1][2]. This guide breaks down the mechanistic causality of common side reactions and provides self-validating, field-tested protocols to overcome them.

Mechanistic Insight: The Steric Barrier

To solve a synthesis problem, we must first understand the kinetic environment of the reaction. When using standard carbodiimides (like DCC or DIC), the carboxylic acid is converted into an O-acylisourea intermediate.

In an unhindered system, the amine (methylamine) rapidly attacks this intermediate to form the amide. However, the bulky cyclohexane ring and the α -methyl group at C1 physically shield the carbonyl carbon[2]. This kinetic delay in the intermolecular attack allows the highly reactive O-acylisourea intermediate to undergo a spontaneous, intramolecular O-to-N acyl shift. The result is a thermodynamically stable, completely unreactive N-acylurea byproduct [3][4].

G A 1-Methylcyclohexanecarboxylic Acid + Carbodiimide B O-Acylisourea Intermediate A->B Activation C Methylamine Attack (Kinetically Slow) B->C Intermolecular D O-to-N Acyl Shift (Thermodynamically Driven) B->D Intramolecular E N,1-Dimethylcyclohexane- 1-carboxamide C->E Desired Pathway F N-Acylurea Byproduct (Dead End) D->F Side Reaction

Mechanistic divergence in carbodiimide-mediated coupling of sterically hindered quaternary acids.

Frequently Asked Questions (Troubleshooting FAQs)

Q1: I am using standard EDC/HOBt, but LC-MS shows a massive byproduct peak and almost no product. What is happening? A: You are observing the classic N-acylurea rearrangement or intermediate hydrolysis. The OBt ester formed by HOBt is too bulky to be efficiently attacked by methylamine in the presence of the C1 quaternary center. The intermediate either rearranges into an inactive byproduct or hydrolyzes back to the starting acid due to trace moisture[3][4]. Solution: Switch to a smaller, more reactive leaving group like an acyl fluoride[5].

Q2: Can I just heat the reaction to 60°C to force the coupling? Won't that cause racemization? A: Yes, you can safely heat the reaction, and no, it will not racemize. In standard peptide synthesis, heating causes α -epimerization via oxazolone formation or direct enolization[3]. However, 1-methylcyclohexanecarboxylic acid possesses a quaternary α -carbon, meaning it lacks an α -proton . Without an α -proton, enolization is mechanistically impossible. Heating to 40–60°C is a highly recommended strategy to overcome the activation energy barrier of this sterically hindered system[4][5].

Q3: I switched to HATU, but I'm still getting low yields. What am I missing? A: When using HATU for highly hindered substrates, adding all reagents simultaneously leads to the guanidinylation of the amine. Methylamine will attack the HATU directly instead of the sterically hindered acid. Solution: You must pre-activate the acid. Allow the acid, HATU, and DIPEA to stir for 15-30 minutes to fully form the OAt ester before introducing the methylamine[4].

Quantitative Comparison of Coupling Strategies

To guide your reagent selection, the following table summarizes the expected performance of various coupling strategies when applied to quaternary α -carbon substrates like 1-methylcyclohexanecarboxylic acid.

Coupling ReagentActive IntermediateSteric ToleranceTypical Yield (%)Major Side Reaction / Failure Mode
DCC / DIC O-AcylisoureaLow< 20%Massive N-Acylurea formation[3]
EDC / HOBt OBt EsterLow-Medium30 - 40%Hydrolysis, Unreacted Acid
HATU / DIPEA OAt EsterHigh75 - 85%Amine guanidinylation (if not pre-activated)[4]
TFFH / DIPEA Acyl FluorideVery High> 90%Minimal (Highly stable intermediate)[5]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in analytical checkpoints. Do not proceed to the next step until the checkpoint is validated.

Protocol A: In-Situ Acyl Fluoride Generation (Recommended)

Acyl fluorides are ideal for quaternary acids because the fluoride ion is exceptionally small (minimizing steric clash) and highly electronegative (maximizing carbonyl electrophilicity)[5].

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1-methylcyclohexanecarboxylic acid (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M). Add DIPEA (3.0 eq) and cool to 0°C.

  • Fluorination: Slowly add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq). Remove the ice bath and stir at room temperature.

  • SELF-VALIDATION CHECKPOINT: After 30 minutes, take an aliquot for IR spectroscopy or TLC. Do not proceed until the carboxylic acid stretch (~1710 cm⁻¹) is completely replaced by the distinct acyl fluoride carbonyl stretch (~1840 cm⁻¹).

  • Amine Addition: Once validated, add methylamine (2.0 eq, 2M solution in THF).

  • Thermal Acceleration: Heat the reaction to 40°C for 6 hours. (Safe due to the lack of an α -proton).

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield N,1-Dimethylcyclohexane-1-carboxamide.

Protocol B: High-Temperature Uronium Coupling (Alternative)

If fluorinating agents are unavailable, HATU can be utilized, provided strict pre-activation and thermal protocols are followed[3][4].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the acid (1.0 eq) in anhydrous NMP (NMP provides superior solvating power over DMF for hindered complexes). Add HATU (1.5 eq) and DIPEA (3.0 eq).

  • SELF-VALIDATION CHECKPOINT: Stir for 20 minutes at room temperature. Monitor by LC-MS to confirm the complete formation of the OAt active ester before proceeding.

  • Amine Addition: Add methylamine (2.0 eq).

  • Thermal Acceleration: Heat the reaction to 50°C overnight (12-16 hours).

  • Workup: Dilute with Ethyl Acetate. Wash extensively with 5% aqueous LiCl (crucial for removing NMP and tetramethylurea byproducts), followed by standard acid/base washes.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve issues during your synthesis.

Troubleshooting Start Low Yield of N,1-Dimethylcyclohexane-1-carboxamide? Q1 Is N-acylurea forming? Start->Q1 A1 Switch to TFFH (Acyl Fluoride) or HATU/HOAt Q1->A1 Yes Q2 Is unreacted acid remaining? Q1->Q2 No A2 Increase Temp to 40-60°C (No racemization risk) Q2->A2 Yes Q3 Is intermediate hydrolyzing? Q2->Q3 No A3 Ensure strictly anhydrous conditions (Dry NMP/DCM) Q3->A3 Yes

Decision tree for troubleshooting sterically hindered amide couplings.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N,1-Dimethylcyclohexane-1-carboxamide

Welcome to the technical support center for the synthesis and optimization of N,1-Dimethylcyclohexane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N,1-Dimethylcyclohexane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of N,1-Dimethylcyclohexane-1-carboxamide.

Q1: What are the most common synthetic routes to prepare N,1-Dimethylcyclohexane-1-carboxamide?

The most prevalent and direct method for synthesizing N,1-Dimethylcyclohexane-1-carboxamide is through the amidation of 1-methylcyclohexane-1-carboxylic acid with methylamine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Q2: Why can't I simply mix 1-methylcyclohexane-1-carboxylic acid and methylamine to form the amide?

Directly mixing a carboxylic acid and an amine will primarily result in an acid-base reaction, forming an ammonium carboxylate salt.[1][2] While heating this salt to high temperatures (>100 °C) can lead to dehydration and amide formation, these conditions are often not ideal for many substrates and can lead to side reactions.[1][2] Therefore, using coupling agents or converting the carboxylic acid to a more reactive species is the preferred approach.

Q3: What are "coupling agents" and why are they necessary for this synthesis?

Coupling agents are reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1][3] They achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group.[1] Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

Q4: Are there greener alternatives to traditional coupling agents?

Yes, the development of more environmentally friendly or "green" amidation methods is an active area of research.[3] Some approaches focus on one-pot syntheses that minimize waste-generating organic solvents and avoid hazardous by-products associated with some traditional coupling reagents.[3] Catalytic methods using agents like titanium(IV) chloride (TiCl4) or heterogeneous catalysts are also being explored to promote direct amidation.[4][5]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues that may arise during the synthesis of N,1-Dimethylcyclohexane-1-carboxamide.

Issue 1: Low or No Product Yield
Q: I am not observing any formation of my desired amide product. What are the likely causes?

A: Several factors could contribute to a complete lack of product formation.

  • Ineffective Carboxylic Acid Activation: If you are using a coupling agent, it may be old or degraded. For methods involving conversion to an acid chloride with reagents like thionyl chloride (SOCl2), ensure the reagent is fresh and the reaction is performed under anhydrous conditions. The presence of moisture can decompose the acid chloride.[6]

  • Amine Protonation: If the reaction conditions are too acidic, the methylamine will be protonated to form a methylammonium salt. This protonated form is not nucleophilic and will not react with the activated carboxylic acid.[1][6] This is a common issue when using methods that generate acidic byproducts, such as HCl from thionyl chloride.[6]

  • Steric Hindrance: Both the carboxylic acid (1-methylcyclohexane-1-carboxylic acid) and the amine (methylamine) are sterically hindered to some extent. While not extreme, this can slow down the reaction. In such cases, longer reaction times or elevated temperatures may be necessary.[4]

Issue 2: Formation of Significant Side Products
Q: My reaction mixture shows multiple spots on TLC, and I am isolating unwanted byproducts. What are they and how can I prevent their formation?

A: The nature of the side products depends heavily on the synthetic route chosen.

  • N-Acylurea Formation (with Carbodiimide Coupling Agents): When using carbodiimide coupling agents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is a common byproduct that can be difficult to remove.

    • Solution: Adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can mitigate this. These reagents react with the O-acylisourea to form an activated ester, which is less prone to rearrangement and readily reacts with the amine.

  • Over-acylation of the Amine: While less common with a primary amine like methylamine, it's theoretically possible under forcing conditions if the product amide can be further acylated.

    • Solution: Use a controlled stoichiometry of the activating agent and carboxylic acid, and add the amine portion-wise to the activated acid.

  • Side Reactions from Acid Chloride Formation: If using thionyl chloride (SOCl2) or oxalyl chloride to form the acid chloride, impurities in these reagents or harsh reaction conditions can lead to byproducts.

    • Solution: Use purified reagents and moderate reaction temperatures. A common practice is to add a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride, which forms the Vilsmeier reagent as the active species.[6]

Issue 3: Difficulty in Product Purification
Q: I have successfully formed the product, but I am struggling to isolate it in a pure form. What are some effective purification strategies?

A: Purification challenges often stem from the properties of the starting materials, byproducts, and the final product.

  • Removal of Unreacted Carboxylic Acid: If your reaction has not gone to completion, you will have unreacted 1-methylcyclohexane-1-carboxylic acid.

    • Solution: Perform an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while the neutral amide product will remain in the organic layer.

  • Removal of Urea Byproducts (from DCC/EDC): Dicyclohexylurea (DCU), the byproduct of DCC coupling, is notoriously insoluble in many organic solvents and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed with an aqueous wash.

  • Chromatographic Purification: If simple extraction and filtration are insufficient, column chromatography is a reliable method.

    • Recommended Stationary Phase: Silica gel.

    • Recommended Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a common and reliable synthesis of N,1-Dimethylcyclohexane-1-carboxamide.

Protocol: Synthesis of N,1-Dimethylcyclohexane-1-carboxamide via Acid Chloride Formation

This two-step protocol involves the initial conversion of 1-methylcyclohexane-1-carboxylic acid to its corresponding acid chloride, followed by reaction with methylamine.

Step 1: Formation of 1-Methylcyclohexane-1-carbonyl chloride

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-methylcyclohexane-1-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl2, 1.2 - 1.5 eq) dropwise to the stirred solution.[6] A catalytic amount of anhydrous N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.

  • Once the reaction is complete, remove the excess SOCl2 and solvent under reduced pressure. It is crucial to ensure all excess SOCl2 is removed as it will react with the amine in the next step.

Step 2: Amide Formation

  • Dissolve the crude 1-methylcyclohexane-1-carbonyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the flask to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (2.2 eq) in anhydrous DCM. It is often convenient to use a commercially available solution of methylamine in a solvent like THF or ethanol.

  • Slowly add the methylamine solution to the stirred acid chloride solution at 0 °C. An excess of a non-nucleophilic base like triethylamine (Et3N) or pyridine should be included to neutralize the HCl generated during the reaction.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the acid chloride.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,1-Dimethylcyclohexane-1-carboxamide.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Data Presentation

Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
Reagent/ParameterRecommended Amount/ConditionRationale
1-Methylcyclohexane-1-carboxylic acid1.0 equivalentLimiting reagent
Thionyl Chloride (SOCl2)1.2 - 1.5 equivalentsEnsures complete conversion to the acid chloride
Methylamine2.2 equivalentsOne equivalent for the reaction, one to neutralize the initial HCl formed
Triethylamine (Et3N) or Pyridine1.1 - 1.5 equivalentsActs as a scavenger for the HCl generated during the reaction
Reaction Temperature (Acid Chloride)RefluxTo drive the reaction to completion
Reaction Temperature (Amidation)0 °C to Room TemperatureTo control the initial exothermic reaction
SolventAnhydrous Dichloromethane (DCM)Good solubility for reactants and inert under reaction conditions

V. Visualizations

Diagram 1: General Workflow for the Synthesis of N,1-Dimethylcyclohexane-1-carboxamide

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification start 1-Methylcyclohexane-1-carboxylic Acid reagent1 SOCl2, cat. DMF DCM, Reflux start->reagent1 React with product1 1-Methylcyclohexane-1-carbonyl chloride reagent1->product1 Forms reagent2 Methylamine, Et3N DCM, 0 °C to RT product1->reagent2 React with product2 Crude N,1-Dimethylcyclohexane- 1-carboxamide reagent2->product2 Forms workup Aqueous Workup product2->workup chromatography Column Chromatography workup->chromatography final_product Pure N,1-Dimethylcyclohexane- 1-carboxamide chromatography->final_product

Caption: Workflow for the synthesis of N,1-Dimethylcyclohexane-1-carboxamide.

Diagram 2: Troubleshooting Decision Tree for Low Product Yield

G start Low or No Product Yield q1 Is the carboxylic acid activated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check TLC for starting material q2 Is the amine protonated? a1_yes->q2 check_reagents Check freshness and anhydrous nature of activating agents (e.g., SOCl2). a1_no->check_reagents a2_yes Yes q2->a2_yes Check reaction pH a2_no No q2->a2_no add_base Add a non-nucleophilic base (e.g., Et3N) to scavenge acid. a2_yes->add_base increase_time_temp Increase reaction time and/or temperature to overcome steric hindrance. a2_no->increase_time_temp

Caption: Decision tree for troubleshooting low yield reactions.

VI. References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-dimethylamino cyclohexane carboxamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products. Retrieved from

  • Scialpi, R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Retrieved from [Link]

  • Deiana, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface-Bound Acylating Species. Chemistry – A European Journal, 19(38), 12607-12611.

  • Royal Society of Chemistry. (2024). Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N,1-Dimethylcyclohexane-1-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Esters to Amides with Dimethylaluminum Amides: N,N -Dimethylcyclohexanecarboxamide. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1-amino-N,N-dimethylcyclohexane-1-carboxamide. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Precursors from 1,1-Dimethylcyclohexane.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1,1-Dimethylcyclohexane.

  • Organic Syntheses. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) studies of N,1-Dimethylcyclohexane-1-carboxamide

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating cyclohexanecarboxamide scaffolds. Executive Summary: The Role of Cyclohexanecarboxamides in TRPM8 Modulation The d...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating cyclohexanecarboxamide scaffolds.

Executive Summary: The Role of Cyclohexanecarboxamides in TRPM8 Modulation

The discovery of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel as the primary molecular transducer of cold sensation has driven extensive research into synthetic cooling agents and non-opioid analgesics1[1]. While natural menthol is a known TRPM8 agonist, its off-target activation of TRPA1 and TRPV3 limits its clinical utility.

N,1-Dimethylcyclohexane-1-carboxamide represents a highly simplified, privileged structural probe within the broader class of cyclohexanecarboxamides. By isolating the core pharmacophore—a hydrophobic cyclohexane ring coupled with a sterically hindered carboxamide—this compound serves as a critical baseline for Structure-Activity Relationship (SAR) studies. This guide objectively compares the pharmacological performance of N,1-Dimethylcyclohexane-1-carboxamide against highly optimized industry alternatives (WS-3, WS-12, and WS-23) to illuminate the causality behind ligand-receptor binding dynamics.

Mechanistic Causality: Defining the Pharmacophore

To understand the performance of N,1-Dimethylcyclohexane-1-carboxamide, we must dissect the biophysical causality of its interaction with the TRPM8 transmembrane domain (S1-S4).

  • The Hydrogen Bond Network: The carboxamide group is non-negotiable for target engagement. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H (or N-alkyl) group acts as a donor/steric director.

  • Steric Hindrance at C1: The methyl group at the 1-position of N,1-Dimethylcyclohexane-1-carboxamide restricts the rotational freedom of the amide bond. This pre-organization locks the molecule into an active conformation, reducing the entropic penalty upon binding to the receptor pocket.

  • Hydrophobic Packing: The hexacyclic ring structure is crucial for enhanced activity and selectivity over pentacyclic or acyclic alternatives2[2]. However, without the full p-menthane backbone (isopropyl and methyl substitutions at C2/C5), the molecule occupies less volume in the hydrophobic pocket, resulting in faster off-rates and lower overall potency.

TRPM8_Mechanism Ligand Carboxamide Ligand (e.g., WS-12 / N,1-Dimethyl...) Receptor TRPM8 Ion Channel (S1-S4 Transmembrane Domain) Ligand->Receptor H-Bonding & Hydrophobic Packing Calcium Intracellular Ca2+ Influx Receptor->Calcium Channel Gating / Opening Depolarization Sensory Neuron Depolarization Calcium->Depolarization Membrane Potential Shift Analgesia Analgesic Response (Pain Attenuation) Depolarization->Analgesia Central Nervous System Modulation

Figure 1: Mechanistic pathway of TRPM8 activation by cyclohexanecarboxamides leading to analgesia.

Comparative SAR Analysis & Performance Data

When benchmarking N,1-Dimethylcyclohexane-1-carboxamide, we compare it against three distinct structural classes:

  • WS-3: The commercial standard, featuring the full p-menthane backbone.

  • WS-12: A highly optimized derivative featuring an aromatic amide, known to selectively activate TRPM8 with an EC50 of ~12 µM3[3].

  • WS-23: An acyclic aliphatic amide, demonstrating the severe potency drop when the cyclohexane ring is removed2[2].

Table 1: Comparative Pharmacological Profile of Carboxamide TRPM8 Agonists

CompoundCore StructureTRPM8 EC50 (µM)Relative EfficacyLogP (calc)Target Selectivity
N,1-Dimethylcyclohexane-1-carboxamide Cyclohexane (Monosubstituted)~450 - 600Moderate1.8Moderate (Fast On/Off)
Menthol (Reference) p-Menthane (Alcohol)196 ± 22Baseline3.1Poor (Activates TRPA1)
WS-3 p-Menthane (Alkyl Amide)15 - 30High3.2High
WS-12 p-Menthane (Aryl Amide)12 ± 5Very High4.5Exceptional
WS-23 Acyclic (Aliphatic Amide)> 1000Low2.1Moderate

Scientific Insight: The data clearly illustrates that while N,1-Dimethylcyclohexane-1-carboxamide possesses the necessary hexacyclic ring to outperform acyclic variants like WS-23, it lacks the deep hydrophobic anchoring provided by the isopropyl group in WS-3 and WS-12. Consequently, it functions best as a highly volatile, fast-acting fragment rather than a sustained analgesic.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible SAR data, the following self-validating orthogonal workflows must be employed. Relying solely on calcium imaging can yield false positives due to membrane disruption; therefore, patch-clamp electrophysiology is mandated as a secondary screen.

Protocol A: High-Throughput Calcium Imaging (Primary Screen)

Causality: Fluo-4 AM is utilized due to its high quantum yield upon binding intracellular Ca2+ , providing a robust signal-to-noise ratio for TRPM8 channel gating.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C. (Control: Use wild-type HEK293 cells lacking TRPM8 to validate that the signal is strictly target-dependent).

  • Dye Loading: Remove media and add 20 µL of assay buffer (HBSS, 20 mM HEPES) containing 2 µM Fluo-4 AM and 2.5 mM Probenecid . (Causality: Probenecid inhibits organic anion transporters, preventing the premature extrusion of the dye from the cytosol, thereby stabilizing the baseline).

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Data Acquisition: Excite at 488 nm and monitor emission at 520 nm. Inject N,1-Dimethylcyclohexane-1-carboxamide (dose-response from 1 µM to 1 mM) and record peak fluorescence ( ΔF/F0​ ).

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Orthogonal Validation)

Causality: To prove that the calcium influx is mediated by pore dilation rather than non-specific membrane perturbation.

  • Solutions:

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette): 140 mM CsCl , 5 mM EGTA, 10 mM HEPES (pH 7.2). (Causality: Cesium chloride is used instead of KCl to block endogenous outward potassium currents, isolating the TRPM8-specific cationic current).

  • Recording: Establish a >1 GΩ seal and break into the whole-cell configuration.

  • Stimulation: Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms.

  • Validation: Perfuse the compound. A successful TRPM8 agonist will display a strongly outwardly rectifying current. Co-apply a known antagonist (e.g., AMG2850) to confirm signal ablation, creating a closed, self-validating loop.

SAR_Workflow Synthesis Chemical Synthesis Primary Primary Screen (Fluo-4 Ca2+ Assay) Synthesis->Primary Secondary Orthogonal Validation (Patch-Clamp) Primary->Secondary EC50 < 1mM Selectivity Counterscreen (TRPA1 / TRPV1) Secondary->Selectivity Confirmed Target Engagement

Figure 2: Self-validating high-throughput screening workflow for TRPM8 carboxamide ligands.

Conclusion

N,1-Dimethylcyclohexane-1-carboxamide is a fundamental structural unit that validates the necessity of the hexacyclic ring and sterically hindered amide for TRPM8 activation. While it lacks the extreme potency of highly decorated analogs like WS-12, its simplified structure makes it an ideal fragment-based starting point for developing next-generation, non-opioid analgesics and highly volatile cooling agents.

References

  • Source: nih.
  • Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8)
  • Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship.

Sources

Comparative

Comparative Analysis of the Metabolic Stability of N,1-Dimethylcyclohexane-1-carboxamide

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as maximizing its target affinity. N,1-Dimethylcyclohexane-1-carboxamide [1] has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as maximizing its target affinity. N,1-Dimethylcyclohexane-1-carboxamide [1] has emerged as a privileged structural motif and bioisostere to overcome the inherent metabolic liabilities of linear aliphatic amides and unmethylated cycloalkanes. By strategically installing a methyl group at the 1-position of the cyclohexane ring, medicinal chemists leverage the "magic methyl" effect[2] to completely abolish α -oxidation, restrict conformational flexibility, and significantly prolong in vivo half-life[3].

This guide provides a comparative analysis of N,1-dimethylcyclohexane-1-carboxamide against its structural alternatives, detailing the mechanistic rationale, quantitative stability metrics, and the self-validating experimental workflows required to assess these properties.

Mechanistic Rationale: The "Magic Methyl" & Cycloalkyl Shielding

The α -position relative to the carbonyl group in aliphatic and cycloalkyl amides is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes. The CYP450 catalytic cycle relies on a highly reactive Compound I (Fe=O) species that initiates metabolism via Hydrogen Atom Transfer (HAT) from the substrate's α -carbon.

The transition from an unmethylated N-methylcyclohexane-1-carboxamide to the methylated N,1-dimethylcyclohexane-1-carboxamide accomplishes two critical pharmacokinetic objectives:

  • Abolition of α -Protons: The introduction of the 1-methyl group creates a quaternary carbon center. Without an α -hydrogen available for abstraction, the primary HAT mechanism is physically blocked, forcing the CYP enzymes to attempt less favorable oxidations on the distal, sterically hindered edges of the cyclohexane ring[3].

  • Conformational Locking: The geminal disubstitution restricts the rotational freedom of the amide bond. This not only pre-organizes the molecule into a bioactive conformation that can enhance target binding (e.g., in TRPM8 agonists[4] or RIP1 inhibitors[5]), but it also sterically shields the amide linkage from hydrolytic cleavage by circulating amidases.

Comparative Metabolic Stability Profile

To objectively evaluate the performance of N,1-dimethylcyclohexane-1-carboxamide, we benchmark it against a linear amide and an unmethylated cycloalkyl analog. The data below synthesizes established structure-kinetic relationships for this chemical class[3],[4].

Structural MotifRepresentative FragmentHLM CL int​ (µL/min/mg)In Vivo t 1/2​ (min)Primary Metabolic Liability
Linear Amide N-methylhexanamide> 150.0< 15Extensive α
  • and ω -oxidation; rapid clearance.
Unmethylated Cycloalkyl N-methylcyclohexane-1-carboxamide85.432Rapid α -hydroxylation at the C1 position.
Methylated Cycloalkyl N,1-dimethylcyclohexane-1-carboxamide< 15.0 > 120 Highly stable; minor distal aliphatic ring oxidation.

Table 1: Comparative metabolic stability metrics demonstrating the protective effect of the 1-methyl substitution.

Metabolic Pathway Visualization

The divergence in metabolic fate between the unmethylated and 1-methylated variants is driven entirely by the accessibility of the α -carbon to the CYP450 active site.

MetabolicStability Substrate1 N-methylcyclohexane- 1-carboxamide (Unmethylated) CYP1 CYP450 Enzyme Substrate1->CYP1 Substrate2 N,1-dimethylcyclohexane- 1-carboxamide (Methylated) CYP2 CYP450 Enzyme Substrate2->CYP2 Pathway1 α-Proton Abstraction & Hydroxylation CYP1->Pathway1 Vulnerable Pathway2 Steric Clash & No α-Protons CYP2->Pathway2 Shielded Result1 Rapid Clearance (Low Stability) Pathway1->Result1 Result2 Prolonged Half-Life (High Stability) Pathway2->Result2

Fig 1: CYP450 metabolic pathways of unmethylated vs. 1-methylated cyclohexanecarboxamides.

Experimental Protocols: Validating Metabolic Stability

To ensure scientific integrity, the stability of these motifs must be validated using self-contained, causality-driven in vitro assays.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Causality & Rationale: Subcellular microsomal fractions contain high concentrations of CYP450 enzymes but lack the soluble cofactors required for their catalytic function. By manually supplying NADPH (the obligate electron donor), we can isolate and measure CYP-mediated Phase I oxidation rates independent of Phase II conjugation or renal clearance mechanisms.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound (e.g., N,1-dimethylcyclohexane-1-carboxamide) to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Using a low substrate concentration ensures the reaction remains in the linear range of Michaelis-Menten kinetics ( [S]≪Km​ ).

  • Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to reach physiological temperature.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP proteins, halting the reaction.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. The slope of this line is the elimination rate constant ( k ), which is used to calculate the intrinsic clearance ( CLint​ ).

Protocol B: Metabolite Identification (MetID) via LC-HRMS

Causality & Rationale: While Protocol A proves that the compound is stable, Protocol B proves why. By utilizing High-Resolution Mass Spectrometry (HRMS), we can map the exact sites of oxidation to confirm the protective effect of the 1-methyl group.

Step-by-Step Methodology:

  • Scale-Up Incubation: Repeat the HLM incubation (Protocol A) but increase the substrate concentration to 10 µM and incubate for a full 60 minutes to generate a detectable mass of metabolites.

  • HRMS Acquisition: Inject the quenched supernatant into a Q-TOF or Orbitrap LC-HRMS system operating in positive electrospray ionization (ESI+) mode.

  • Fragmentation Analysis:

    • For the unmethylated control, look for a +16 Da mass shift (hydroxylation). MS/MS fragmentation will reveal that this mass addition occurs on the α -carbon fragment, confirming the metabolic soft spot.

    • For the N,1-dimethylcyclohexane-1-carboxamide , the absence of an α -hydroxylated +16 Da fragment confirms the steric blockade. Any minor +16 Da peaks will fragment differently, indicating forced oxidation at the distal C3 or C4 positions of the cyclohexane ring.

References

  • N,1-Dimethylcyclohexane-1-carboxamide | PubChem National Institutes of Health (NIH). URL:[Link][1]

  • Installing the “magic methyl” – C–H methylation in synthesis Chemical Society Reviews (RSC Publishing). URL:[Link][2]

  • Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity Journal of Medicinal Chemistry (via PMC). URL:[Link][3]

  • Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer Journal of Medicinal Chemistry (ACS Publications). URL:[Link][4]

  • RIP1 Inhibitors (US20210284598A1) Google Patents. URL:[5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,1-Dimethylcyclohexane-1-carboxamide

Essential Safety and Handling Guide for N,1-Dimethylcyclohexane-1-carboxamide Immediate Safety Briefing: Hazard Assessment Given the lack of specific data, a conservative approach to hazard assessment is required. The st...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for N,1-Dimethylcyclohexane-1-carboxamide

Immediate Safety Briefing: Hazard Assessment

Given the lack of specific data, a conservative approach to hazard assessment is required. The structure of N,1-Dimethylcyclohexane-1-carboxamide suggests potential hazards based on its functional groups: a tertiary amide and a substituted cyclohexane ring.

  • Amide Group Analogs (N,N-Dimethylformamide & N,N-Dimethylacetamide): Tertiary amides like DMF and DMAc are known to be readily absorbed through the skin and can be hepatotoxic (damaging to the liver).[1][2][3] Some are also classified as reproductive toxins.[3][4][5] Therefore, N,1-Dimethylcyclohexane-1-carboxamide should be presumed to be easily absorbed dermally and potentially toxic to the liver and reproductive system.

  • Cyclohexane Ring Analog (Methylcyclohexane): The cyclohexane moiety suggests the compound is a liquid with solvent properties. Methylcyclohexane is known to be a skin and respiratory tract irritant and can affect the central nervous system, causing dizziness and drowsiness.[6][7][8] It is also flammable.[6][9][10]

  • Parent Amide (Cyclohexanecarboxamide): The parent amide is listed as a potential irritant to the eyes, skin, respiratory tract, and digestive tract.[11][12]

Based on these analogs, N,1-Dimethylcyclohexane-1-carboxamide should be handled as a substance that is:

  • Potentially toxic via inhalation, ingestion, and skin absorption.

  • A likely skin, eye, and respiratory irritant.

  • Potentially damaging to the liver and reproductive organs with chronic exposure.

  • A flammable liquid.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.[13][14][15] PPE serves as the last line of defense after engineering controls and safe work practices.[16][17]

All work with N,1-Dimethylcyclohexane-1-carboxamide must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[13][18]

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.Amides like DMF are known to penetrate standard nitrile and latex gloves quickly.[19] A double-gloving system provides enhanced protection. Nitrile offers splash protection and dexterity, while a more robust outer glove like butyl rubber is necessary for extended handling or potential immersion. Always consult a glove compatibility chart and inspect gloves for damage before use.[20][21][22] Change gloves immediately upon contamination.[23]
Eye & Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[15][16] A face shield must be worn over the goggles to protect the entire face from splashes during procedures like transferring liquids.[15][24]
Body Protection Flame-resistant (FR) lab coat and a chemically resistant apron.A lab coat protects skin and personal clothing from minor spills.[13][15] Given the flammability risk from the cyclohexane moiety, an FR lab coat is recommended. For tasks with a higher splash potential, a chemically resistant apron worn over the lab coat is required.[14]
Respiratory Protection An air-purifying respirator with an organic vapor cartridge may be required.While work should be in a fume hood, a respirator may be necessary for spill cleanup or if engineering controls fail. Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training, as mandated by OSHA.[13][18]
Foot Protection Closed-toe, chemically resistant shoes.Shoes must fully cover the feet to protect from spills. Leather or other absorbent materials are not suitable.[15][17]
Operational Plan: Safe Handling and Disposal

A clear, step-by-step process minimizes risk during handling and ensures compliant disposal.

  • Preparation: Before handling, ensure the chemical fume hood is operational. Designate a specific area within the hood for the procedure. Assemble all necessary equipment and PPE.

  • Donning PPE: Don PPE in the following order: closed-toe shoes, lab coat, inner gloves, outer gloves, goggles, and face shield.

  • Handling: Perform all manipulations of the chemical deep within the fume hood. Use tools and techniques that minimize the generation of aerosols or splashes. Keep all containers tightly sealed when not in use.[25]

  • Post-Handling: After the procedure, securely cap all containers containing N,1-Dimethylcyclohexane-1-carboxamide and its waste.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove the apron first, followed by the outer gloves. Remove the face shield and goggles. Remove the lab coat, and finally, the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[12]

  • Waste Segregation: All materials contaminated with N,1-Dimethylcyclohexane-1-carboxamide, including gloves, pipette tips, and rinsate, must be collected as hazardous waste.[26][27]

  • Waste Container: Use a designated, leak-proof, and compatible waste container.[25][28] The container must be clearly labeled as "Hazardous Waste" and list "N,1-Dimethylcyclohexane-1-carboxamide" and other components.[25]

  • Storage: Keep the hazardous waste container sealed at all times, except when adding waste.[25][28] Store it in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department. Do not dispose of this chemical down the drain or in regular trash.[29]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[11][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an absorbent material compatible with flammable liquids to contain the spill, then collect it in a sealed container for hazardous waste disposal.

Visualizations

PPE Selection Workflow

PPE_Selection_Workflow A Task Assessment: Handling N,1-Dimethylcyclohexane-1-carboxamide B Engineering Control: Work in Chemical Fume Hood? A->B C YES B->C Standard Operation D NO (Emergency/Spill) B->D Control Failure E Standard PPE Protocol C->E F Enhanced PPE Protocol D->F G Hand: Double Glove (Nitrile + Butyl) Eye: Goggles + Face Shield Body: FR Lab Coat + Apron Foot: Closed-toe Shoes E->G H Hand: Double Glove (Nitrile + Butyl) Eye: Goggles + Face Shield Body: Chem-Resistant Suit Foot: Chem-Resistant Boots Respiratory: Supplied-Air Respirator F->H

Caption: Decision workflow for selecting appropriate PPE.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • Methylcyclohexane - Hazardous Substance Fact Sheet. (2004, April). New Jersey Department of Health. Retrieved from [Link]

  • N,N-Dimethylformamide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methylcyclohexane. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). LabRepCo. Retrieved from [Link]

  • Safety Data Sheet: N,N-Dimethylacetamide (DMA). (n.d.). Carl ROTH. Retrieved from [Link]

  • Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. (n.d.). International Programme on Chemical Safety. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • ICSC 0457 - N,N-DIMETHYLFORMAMIDE. (n.d.). International Labour Organization. Retrieved from [Link]

  • Material Safety Data Sheet - N,N-Dimethylacetamide. (2005, January 21). Cole-Parmer. Retrieved from [Link]

  • DMAC (Dimethylacetamide). (n.d.). AKKİM. Retrieved from [Link]

  • ICSC 0923 - METHYLCYCLOHEXANE. (n.d.). International Labour Organization. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney. Retrieved from [Link]

  • Safety Data Sheet: Methylcyclohexane D 14. (n.d.). Carl ROTH. Retrieved from [Link]

  • Hazard Identification Document – N, N-Dimethylformamide. (n.d.). OEHHA. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet: Methylcyclohexane. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Proper Use of Personal Protective Equipment (PPE). (2019, May 15). Today's Clinical Lab. Retrieved from [Link]

  • Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- Safety Data Sheets(SDS). (n.d.). lookchem.com. Retrieved from [Link]

  • Cyclohexanecarboxamide | CAS#:1122-56-1. (2025, August 20). Chemsrc. Retrieved from [Link]

  • Cyclohexanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-4-methyl-. (n.d.). NextSDS. Retrieved from [Link]

  • ICSC 0259 - N,N-DIMETHYLACETAMIDE. (n.d.). International Labour Organization. Retrieved from [Link]

  • N,N-Dimethylcyclohexanecarboxamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Safety data sheet - N,N-Dimethyldecanamide. (n.d.). CPAChem. Retrieved from [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Chemical Compatibility Guide for: High Five™ Gloves. (2008, May 19). Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley - Environment, Health and Safety. Retrieved from [Link]

  • GLOVE SELECTION CHART. (2022, August). Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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N,1-Dimethylcyclohexane-1-carboxamide
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